Propargyl-PEG4-GGFG-DXd
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H63FN8O15 |
|---|---|
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
(2S)-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenyl-2-[[2-[[2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]propanamide |
InChI |
InChI=1S/C54H63FN8O15/c1-4-14-73-16-18-75-20-21-76-19-17-74-15-13-43(64)56-25-44(65)57-27-46(67)61-41(22-33-9-7-6-8-10-33)51(69)58-26-45(66)59-31-77-30-47(68)60-39-12-11-34-32(3)38(55)24-40-48(34)49(39)35-28-63-42(50(35)62-40)23-37-36(52(63)70)29-78-53(71)54(37,72)5-2/h1,6-10,23-24,39,41,72H,5,11-22,25-31H2,2-3H3,(H,56,64)(H,57,65)(H,58,69)(H,59,66)(H,60,68)(H,61,67)/t39-,41-,54-/m0/s1 |
InChI Key |
CJZYWDVYYUOXKY-VNBDUTHCSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Propargyl-PEG4-GGFG-DXd: A Key Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG4-GGFG-DXd is a pivotal drug-linker conjugate molecule designed for the development of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core components, mechanism of action, and its application in targeted cancer therapy. We delve into the specifics of its cleavable tetrapeptide linker, the potent topoisomerase I inhibitor payload, and the strategic inclusion of a propargyl group for site-specific conjugation. This document serves as a technical resource, complete with experimental protocols, quantitative data summaries, and detailed diagrams to aid researchers in the effective utilization of this technology.
Introduction to this compound
This compound is an advanced drug-linker system that plays a crucial role in the construction of next-generation ADCs.[1][2] ADCs are a class of biopharmaceutical drugs that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[3] The modular design of this compound allows for the precise and stable attachment of a highly effective cytotoxic agent to an antibody, thereby enhancing the therapeutic window and efficacy of the resulting ADC.
The key components of this drug-linker conjugate are:
-
Propargyl Group: A terminal alkyne functional group that enables site-specific conjugation to an azide-modified antibody via "click chemistry".[1][3][4] This bioorthogonal reaction allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[3]
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the ADC.[5]
-
GGFG Tetrapeptide Linker: A Glycine-Glycine-Phenylalanine-Glycine peptide sequence that is designed to be stable in systemic circulation but is readily cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[5][6]
-
DXd (Deruxtecan): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor.[2] DXd induces DNA damage and apoptosis in cancer cells.[7]
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by a cascade of events leading to targeted cell death.
Cellular Internalization and Payload Release
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis. The complex is then trafficked to the lysosomes, which are acidic organelles containing a variety of hydrolytic enzymes. Inside the lysosome, the GGFG linker is cleaved by proteases like cathepsin B, releasing the DXd payload into the cytoplasm.[6]
DXd-Mediated Cytotoxicity and Bystander Effect
Once released, DXd, a potent topoisomerase I inhibitor, binds to the topoisomerase I-DNA complex. This stabilizes the complex, leading to the accumulation of single-strand DNA breaks, which ultimately triggers apoptotic cell death.[7] A key feature of DXd is its high membrane permeability, which allows it to diffuse out of the target cancer cell and kill neighboring, potentially antigen-negative, cancer cells. This phenomenon, known as the "bystander effect," is crucial for efficacy in tumors with heterogeneous antigen expression.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing the GGFG-DXd linker-payload system. The data is derived from studies on clinically relevant ADCs such as Trastuzumab deruxtecan (B607063) (T-DXd) and Datopotamab deruxtecan (Dato-DXd), which employ a similar linker and the same payload.
Table 1: In Vitro Cytotoxicity of GGFG-DXd ADCs
| ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference(s) |
| T-DXd | NCI-N87 | HER2 | 13 - 43 | [8] |
| T-DXd | BT474 | HER2 | 13 - 43 | [8] |
| T-DXd | HCC1954 | HER2 | < 173 | [8] |
| Dato-DXd | EBC-1 | TROP2 | ~10 | [7] |
| Control IgG-DXd | EBC-1 | - | >1000 | [7] |
Table 2: In Vivo Efficacy of GGFG-DXd ADCs in Xenograft Models
| ADC | Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference(s) |
| T-DXd | HER2-low Gastric Cancer (exploratory) | 6.4 | Objective Response Rate: 26.3% (IHC 2+/ISH–), 9.5% (IHC 1+) | [9] |
| Dato-DXd | TROP2-positive NSCLC (H322) | 10 | Significant tumor growth inhibition | [10] |
| Dato-DXd | TROP2-negative NSCLC (H322 KO) | 10 | No significant inhibition | [10] |
Table 3: Pharmacokinetic Parameters of GGFG-DXd ADCs
| ADC | Parameter | Value | Reference(s) |
| T-DXd | Half-life (t½) | ~5.7 days | [11] |
| Dato-DXd | Clearance (CL) of ADC (typical value) | 0.386 L/day | [12] |
| Dato-DXd | Central Volume of Distribution (Vc) | 3.06 L | [12] |
| DXd | Clearance (CL) of payload | 2.66 L/day | [12] |
| DXd | Central Volume of Distribution (Vc) | 25.1 L | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and ADCs constructed with it.
Synthesis of this compound (Representative Protocol)
This protocol outlines a plausible multi-step synthesis. Note that specific reagents, conditions, and purification methods may vary.
-
Synthesis of Propargyl-PEG4-acid: Commercially available HOOC-PEG4-OH is reacted with propargyl bromide in the presence of a base (e.g., potassium hydroxide) in an appropriate solvent (e.g., DMF).
-
Activation of Propargyl-PEG4-acid: The carboxylic acid group of Propargyl-PEG4-acid is activated using a coupling agent such as HATU or HOBt/EDC.
-
Peptide Synthesis: The GGFG tetrapeptide is synthesized using standard solid-phase or liquid-phase peptide synthesis techniques.
-
Coupling of Propargyl-PEG4 to GGFG: The activated Propargyl-PEG4 is reacted with the N-terminus of the GGFG peptide.
-
Coupling of GGFG-PEG4-Propargyl to DXd: The C-terminus of the GGFG peptide is coupled to an appropriate functional group on the DXd molecule.
-
Purification: The final product, this compound, is purified using techniques such as reversed-phase HPLC.
ADC Conjugation via Click Chemistry
This protocol describes the conjugation of this compound to an azide-modified antibody.
-
Antibody Modification: Introduce an azide (B81097) group onto the antibody. This can be achieved through various methods, including enzymatic modification of glycans or reaction with azide-containing reagents targeting specific amino acids.
-
Preparation of Reactants:
-
Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in an organic co-solvent like DMSO.
-
-
Click Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
To the antibody solution, add the this compound solution.
-
Add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC is then buffer-exchanged into a suitable formulation buffer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control (e.g., non-targeting ADC or vehicle). Add the dilutions to the cells.
-
Incubation: Incubate the cells with the ADC for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC (and controls) intravenously at the desired dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Experimental and Logical Workflows
The following diagrams illustrate key workflows in the development and application of ADCs using this compound.
Conclusion
This compound represents a sophisticated and highly effective drug-linker system for the development of targeted cancer therapies. Its design, incorporating a site-specific conjugation handle, a stable yet cleavable linker, and a potent cytotoxic payload with bystander activity, addresses many of the challenges in ADC development. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. zymeworks.com [zymeworks.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Trastuzumab Deruxtecan in Anti–Human Epidermal Growth Factor Receptor 2 Treatment–Naive Patients With Human Epidermal Growth Factor Receptor 2–Low Gastric or Gastroesophageal Junction Adenocarcinoma: Exploratory Cohort Results in a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 11. researchgate.net [researchgate.net]
- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG4-GGFG-DXd: A Technical Guide for Drug Development Professionals
An In-depth Overview of Structure, Properties, and Experimental Applications
Abstract
This technical guide provides a comprehensive overview of Propargyl-PEG4-GGFG-DXd, a drug-linker conjugate integral to the development of advanced Antibody-Drug Conjugates (ADCs). The document details its molecular structure, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for its conjugation to monoclonal antibodies via copper-catalyzed azide-alkyne cycloaddition (CuAAC), along with methodologies for the characterization and in vitro stability assessment of the resulting ADC. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation targeted cancer therapeutics.
Introduction
This compound is a sophisticated chemical entity designed for the targeted delivery of the potent topoisomerase I inhibitor, DXd, to cancer cells. As a key component in the construction of ADCs, it comprises four distinct functional units: a terminal propargyl group for bio-orthogonal "click" chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility, a cathepsin-cleavable tetrapeptide linker (GGFG), and the cytotoxic payload, DXd. The modular design of this drug-linker system allows for precise control over the conjugation process and ensures the selective release of the cytotoxic agent within the tumor microenvironment.
Molecular Structure and Components
The structure of this compound is a testament to rational drug design, with each component playing a crucial role in the overall function of the ADC.
-
Propargyl Group: This terminal alkyne serves as a reactive handle for covalent attachment to an azide-modified antibody through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
PEG4 Linker: The polyethylene (B3416737) glycol spacer imparts increased hydrophilicity to the drug-linker conjugate. This is critical for improving solubility and mitigating aggregation of the final ADC, which often incorporates hydrophobic payloads.
-
GGFG Peptide Linker: The tetrapeptide sequence, Glycine-Glycine-Phenylalanine-Glycine, is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[1] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.
-
DXd (Deruxtecan): DXd is a highly potent derivative of exatecan, a topoisomerase I inhibitor. Upon release from the ADC, DXd intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA strand breaks and subsequent apoptotic cell death.
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound and its components is provided in the tables below.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅₄H₆₃FN₈O₁₅ |
| Molecular Weight | 1083.12 g/mol |
| CAS Number | 2762518-94-3 |
| Appearance | Off-white to light yellow solid |
Table 1: General Properties of this compound
| Property | Value | Conditions |
| Solubility | 100 mg/mL (92.33 mM) | In DMSO (requires sonication) |
| Storage (Solid) | 4°C, sealed, away from moisture | Long-term |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | Sealed, away from moisture |
Table 2: Solubility and Storage of this compound
| Parameter | Description |
| Mechanism of Action | Inhibition of DNA topoisomerase I by the released DXd payload. |
| Linker Cleavage | Enzymatic cleavage of the GGFG peptide by lysosomal proteases (Cathepsin B and L). |
| Conjugation Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) via the terminal propargyl group. |
Table 3: Pharmacological Properties of this compound
Signaling Pathway of DXd
Upon intracellular release, DXd exerts its cytotoxic effect by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription. The following diagram illustrates the simplified signaling pathway.
Caption: Intracellular activation and mechanism of action of DXd.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the synthesis and evaluation of ADCs.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available as it is a specialized research chemical. However, a general synthetic strategy would involve the following key steps:
-
Synthesis of the GGFG tetrapeptide: This is typically achieved using standard solid-phase peptide synthesis (SPPS) on a resin, with Fmoc-protected amino acids.
-
Conjugation of DXd to the GGFG peptide: The C-terminus of the GGFG peptide is activated and reacted with the primary amine on the DXd payload.
-
Coupling of the Propargyl-PEG4 moiety: The N-terminus of the GGFG-DXd conjugate is deprotected and reacted with an activated Propargyl-PEG4-acid.
-
Purification: The final product is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Antibody-Drug Conjugation via CuAAC (Click Chemistry)
This protocol describes the conjugation of this compound to an azide-modified monoclonal antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
DMSO.
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified antibody to the desired final concentration (e.g., 5 mg/mL).
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 5-10 equivalents relative to the antibody).
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of approximately 0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted drug-linker and other reagents using SEC or HIC.
-
Exchange the buffer of the purified ADC into a suitable formulation buffer.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, RP-HPLC, or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
The following diagram outlines the experimental workflow for ADC conjugation and characterization.
Caption: Workflow for ADC conjugation and subsequent characterization.
In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of the ADC in plasma.
Materials:
-
Purified ADC.
-
Plasma from relevant species (e.g., human, mouse, rat).
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Analytical system (e.g., LC-MS/MS) for quantifying released payload.
Protocol:
-
Incubation:
-
Incubate the ADC at a final concentration of, for example, 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the plasma aliquot to a 3-fold excess of cold quenching solution.
-
Vortex and centrifuge to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released GGFG-DXd or free DXd.
-
Calculate the percentage of ADC stability over time.
-
Logical Relationships of Components
The following diagram illustrates the logical and functional relationships between the different components of this compound.
Caption: Functional relationships of the this compound components.
Conclusion
This compound is a highly versatile and effective drug-linker for the development of ADCs. Its well-defined structure, incorporating a bio-orthogonal handle, a solubility-enhancing spacer, a cleavable peptide linker, and a potent cytotoxic payload, provides a robust platform for the creation of targeted cancer therapies. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the field of antibody-drug conjugates.
References
An In-depth Technical Guide to the Mechanism of Action of the DXd Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action for DXd (deruxtecan), a highly potent topoisomerase I inhibitor, when utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). We will delve into the molecular interactions, cellular pathways, and key experimental methodologies used to characterize its activity.
Core Mechanism of Action: From Targeted Delivery to Bystander Killing
The therapeutic efficacy of DXd-ADCs is a multi-step process that begins with the specific targeting of cancer cells and culminates in widespread tumor cell death, including in adjacent, antigen-negative cells. This mechanism leverages the specificity of a monoclonal antibody, the designed instability of a linker in the tumor microenvironment, and the potent, membrane-permeable nature of the DXd payload.
ADC Structure and Selective Targeting
A DXd-ADC consists of three primary components:
-
Monoclonal Antibody (mAb) : Engineered to bind with high affinity to a specific tumor-associated antigen (e.g., HER2, TROP2) on the surface of cancer cells[1].
-
DXd Payload : An exatecan (B1662903) derivative and potent topoisomerase I inhibitor[2].
-
Cleavable Linker : A tetrapeptide-based linker (typically Gly-Gly-Phe-Gly, GGFG) that connects the antibody to the DXd payload. This linker is designed to be stable in systemic circulation but is susceptible to cleavage by enzymes abundant in the tumor microenvironment[3][4].
DXd-ADCs exhibit a high drug-to-antibody ratio (DAR) of approximately 8, ensuring a high concentration of the cytotoxic payload is delivered to the target site[2].
Internalization and Intracellular Payload Release
Upon administration, the ADC circulates systemically. The mAb component selectively binds to its target antigen on the tumor cell surface. This binding event triggers receptor-mediated endocytosis, causing the ADC-antigen complex to be internalized into the cell within endocytic vesicles[1]. These vesicles mature into lysosomes, where the acidic environment and high concentration of proteases, such as cathepsins B and L, cleave the tetrapeptide linker[1][3]. This cleavage liberates the DXd payload directly into the cytoplasm of the cancer cell.
Alternatively, evidence suggests that proteases like cathepsin L present in the extracellular tumor microenvironment can also cleave the linker, releasing DXd in the vicinity of the tumor cells[4].
Figure 1: ADC binding, internalization, and intracellular release of DXd.
Molecular Target: Topoisomerase I Inhibition
Once released, DXd, a derivative of exatecan, exerts its cytotoxic effect by inhibiting DNA topoisomerase I[5]. Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress during DNA replication and transcription by creating transient single-strand breaks in the DNA backbone. DXd intercalates into the DNA and binds to the topoisomerase I-DNA complex, stabilizing it[6]. This prevents the enzyme from re-ligating the single-strand break, leading to the accumulation of these cleavage complexes. When a replication fork collides with this stabilized complex, it results in the conversion of the single-strand break into a permanent, lethal double-strand break (DSB)[7].
Downstream Signaling: DNA Damage Response and Apoptosis
The formation of extensive DSBs triggers a robust DNA Damage Response (DDR) cascade. The cell activates sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM), which in turn phosphorylate a series of downstream targets[8][9]. Key events include:
-
Phosphorylation of H2AX (γH2AX) : ATM phosphorylates the histone variant H2AX at serine 139, creating γH2AX foci at the sites of DNA damage. This serves as a docking site for DNA repair proteins and is a well-established marker of DSBs[10].
-
Activation of Chk2 : ATM phosphorylates and activates Checkpoint Kinase 2 (Chk2), a crucial transducer in the DDR pathway[8][11].
-
Cell Cycle Arrest : The activated DDR pathway leads to cell cycle arrest, typically at the G2/M phase, preventing the damaged cell from proceeding through mitosis.
-
Apoptosis : If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis. This is often mediated by the activation of effector caspases, such as caspase-3, which execute the final stages of cell demolition[12].
Figure 2: DXd-induced DNA damage response and apoptosis pathway.
The Bystander Effect: Killing Neighboring Cells
A defining feature of DXd-ADCs is their potent bystander effect. DXd is a highly membrane-permeable molecule. Once liberated inside the target cell, it can diffuse across the cell membrane and enter adjacent tumor cells, regardless of their target antigen expression status[13][14]. This is crucial for treating heterogeneous tumors where not all cells express the target antigen at high levels. This bystander killing mechanism significantly amplifies the therapeutic effect of the ADC, allowing it to eliminate a broader population of cancer cells within the tumor[15][16].
Immunogenic Cell Death (ICD) and Immune Activation
The cytotoxic cell death induced by DXd is often immunogenic. During ICD, dying tumor cells release damage-associated molecular patterns (DAMPs), such as HMGB1[12]. These molecules act as "danger signals" that can activate the innate immune system. Furthermore, the presence of cytosolic DNA fragments resulting from DSBs can activate the cGAS-STING pathway[17][18][19]. This pathway triggers the production of type I interferons, which can promote the maturation of dendritic cells, enhance antigen presentation, and ultimately stimulate an anti-tumor T-cell response[20]. This suggests that DXd-ADCs not only kill tumor cells directly but also recruit the patient's immune system to fight the cancer.
Quantitative Data Presentation
The potency and efficacy of DXd and its corresponding ADCs have been quantified across numerous preclinical studies. The following tables summarize key data points.
Table 1: In Vitro Cytotoxicity (IC50) of DXd and DXd-ADCs
| Compound | Cell Line | Cancer Type | Target | IC50 Value | Reference |
|---|---|---|---|---|---|
| DXd (payload) | KPL-4 | Breast Cancer | - | 1.43 nM | [5] |
| DXd (payload) | NCI-N87 | Gastric Cancer | - | 2.51 nM | [5] |
| DXd (payload) | SK-BR-3 | Breast Cancer | - | 4.07 nM | [5] |
| DXd (payload) | MDA-MB-468 | Breast Cancer | - | 1.95 nM | [5] |
| Trastuzumab Deruxtecan (B607063) (T-DXd) | SK-BR-3 | Breast Cancer | HER2+ | 6.7 ng/mL | [5] |
| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 | Gastric Cancer | HER2+ | 25.4 ng/mL | [5] |
| Trastuzumab Deruxtecan (T-DXd) | MDA-MB-468 | Breast Cancer | HER2- | >10,000 ng/mL | [5] |
| Datopotamab Deruxtecan (Dato-DXd) | ARK2 | Uterine Serous | TROP2 3+ | 0.11 µg/mL | [21] |
| Control IgG-DXd | ARK2 | Uterine Serous | TROP2 3+ | 30.07 µg/mL |[21] |
Table 2: Preclinical In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd)
| Model Type | Cancer Type | HER2 Status | Treatment | Outcome | Reference |
|---|---|---|---|---|---|
| PDX | Breast Cancer Brain Metastasis | HER2+ (IHC 3+) | T-DXd | Inhibited tumor growth, prolonged survival | [22][23] |
| PDX | Breast Cancer Brain Metastasis | HER2-low (IHC 2+) | T-DXd | Inhibited tumor growth, prolonged survival | [22][23] |
| PDX (T-DM1 Resistant) | Breast Cancer Brain Metastasis | HER2+ | T-DXd | Reduced tumor size, prolonged survival | [22][23] |
| Xenograft | Uterine Serous Carcinoma | HER2+ (3+) | T-DXd | Tumor growth suppression, prolonged survival |[7] |
Detailed Experimental Protocols
The characterization of DXd-ADC activity relies on a set of key in vitro assays. Below are detailed, synthesized protocols for these essential experiments.
Protocol: ADC Cytotoxicity (MTT Assay)
This assay measures cell viability by quantifying the metabolic activity of living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Target (Antigen-Positive) and Control (Antigen-Negative) cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
DXd-ADC and control ADC
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Trypsinize and count cells. Seed 1,000-10,000 cells per well in 50 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment[24].
-
ADC Treatment : Prepare serial dilutions of the DXd-ADC and a relevant control ADC in complete medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls[24].
-
Incubation : Incubate the plate for 72-144 hours (typically 5 days) at 37°C, 5% CO₂.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible[25].
-
Formazan Solubilization : Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals[26].
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background[26].
-
Data Analysis : Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the untreated control wells. Plot the percent viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve to calculate the IC50 value.
Figure 3: Experimental workflow for an ADC cytotoxicity MTT assay.
Protocol: Bystander Effect (Co-Culture Assay)
This assay quantifies the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, stably transfected to express a fluorescent protein (e.g., GFP) for identification.
-
Complete growth medium.
-
DXd-ADC.
-
96-well plates (black, clear-bottom for imaging/fluorescence reading).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding : Seed a co-culture of Ag+ and Ag- cells in a 96-well plate. A common ratio is 1:1, with a total density of ~10,000 cells per well. Include monoculture controls for both Ag+ and Ag- cells[27].
-
ADC Treatment : After allowing cells to attach overnight, treat the wells with a concentration of DXd-ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture (determined from single-culture IC50 assays)[14].
-
Incubation : Incubate the plate for 72-96 hours.
-
Analysis (Fluorescence Plate Reader) : Read the fluorescence of the GFP-labeled Ag- cells at an appropriate excitation/emission wavelength (e.g., 485/535 nm). A decrease in fluorescence in the treated co-culture wells compared to untreated co-culture wells indicates bystander killing[28].
-
Analysis (Flow Cytometry - Optional) : Harvest cells by trypsinization. Analyze using a flow cytometer. Gate on the GFP-positive population (Ag- cells). Within this gate, use a viability dye (e.g., Propidium Iodide) to quantify the percentage of dead Ag- cells. An increase in cell death in the treated co-culture condition demonstrates the bystander effect[27].
Protocol: DNA Damage (Alkaline Comet Assay)
This assay visualizes and quantifies DNA single- and double-strand breaks in individual cells.
Materials:
-
Treated cells and untreated control cells.
-
Comet assay slides (pre-coated).
-
Low melting point (LMP) agarose (B213101).
-
Lysis buffer (high salt, detergent, pH 10).
-
Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13).
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
DNA stain (e.g., SYBR Green, PI).
-
Horizontal gel electrophoresis tank.
-
Fluorescence microscope with appropriate filters.
-
Comet scoring software.
Procedure:
-
Cell Preparation : Harvest ~2 x 10⁵ cells and resuspend in ice-cold PBS[29].
-
Embedding : Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette ~50-75 µL onto a pre-coated comet slide, spread into a thin layer, and allow to solidify on a cold plate[30].
-
Lysis : Immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the DNA nucleoid[30].
-
DNA Unwinding : Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes. This unwinds the DNA, particularly at sites of strand breaks[30].
-
Electrophoresis : Apply a voltage (e.g., 21-25 V) for 20-30 minutes. The negatively charged, fragmented DNA will migrate out of the nucleoid towards the anode, forming a "comet tail"[30].
-
Neutralization and Staining : Drain the electrophoresis buffer and neutralize the slides by washing with neutralization buffer. Stain the slides with a fluorescent DNA dye[29].
-
Visualization and Analysis : Visualize the slides using a fluorescence microscope. Capture images of individual comets. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment[29]. An increase in these parameters in treated cells compared to controls indicates DNA damage.
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]
- 9. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ATM/Chk2 and ATR/Chk1 Pathways Respond to DNA Damage Induced by Movento® 240SC and Envidor® 240SC Keto-Enol Insecticides in the Germarium of Drosophila melanogaster [mdpi.com]
- 12. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]
- 19. Progress in the Research and Development of cGAS-STING Drug Targets [synapse.patsnap.com]
- 20. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
The GGFG Linker in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a cornerstone in the design of modern antibody-drug conjugates (ADCs), contributing significantly to the clinical success of several approved and investigational therapies. This technical guide provides a comprehensive overview of the GGFG linker, detailing its mechanism of action, stability, and impact on ADC efficacy and safety. It further outlines key experimental protocols for the evaluation of ADCs employing this linker technology.
Core Principles of the GGFG Linker
The GGFG linker is a protease-cleavable linker designed to remain stable in systemic circulation and selectively release its cytotoxic payload within the tumor microenvironment or inside cancer cells.[1][2] This targeted drug release is crucial for maximizing therapeutic efficacy while minimizing off-target toxicities.
Structure and Mechanism of Cleavage: The GGFG sequence is recognized and cleaved by lysosomal proteases, primarily cathepsins, which are often upregulated in tumor cells.[1][3][4] Upon internalization of the ADC into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[5] Within the acidic and enzyme-rich environment of the lysosome, cathepsins, particularly Cathepsin L, efficiently cleave the peptide bond between the phenylalanine and glycine (B1666218) residues.[1][2] While Cathepsin B is also implicated in the cleavage of some peptide linkers, studies suggest that Cathepsin L is significantly more efficient at processing the GGFG sequence, leading to the release of the active payload.[1][2]
Stability and Therapeutic Index: A key advantage of the GGFG linker is its high stability in plasma.[1] This stability prevents the premature release of the cytotoxic payload in the bloodstream, thereby reducing systemic toxicity and widening the therapeutic index of the ADC.[1] This contrasts with earlier generation linkers, such as some hydrazone-based linkers, which were more prone to hydrolysis at physiological pH.
Quantitative Data on GGFG-linked ADCs
The performance of GGFG-linked ADCs has been extensively characterized. The following tables summarize key quantitative data related to their stability, efficacy, and bystander effect.
| Linker Type | Matrix | Incubation Time | Payload Release (%) | Reference |
| GGFG | Human Plasma | 21 days | 1-2% | [3] |
| GGFG | Mouse Serum | 14 days | ~6.6% | |
| vc-MMAE | Mouse Plasma | 6 days | >20% | [6] |
| vc-MMAE | Human Plasma | 6 days | <1% | [6] |
Table 1: Comparative Plasma Stability of GGFG and vc-MMAE Linked ADCs. This table highlights the high stability of the GGFG linker in human plasma and compares it to another commonly used peptide linker, vc-MMAE, in different species.
| ADC | Cell Line | HER2 Expression | IC50 (µg/mL) | Reference |
| Trastuzumab Deruxtecan (B607063) | NCI-N87 | High | Not specified, but sensitive | [7] |
| Trastuzumab Deruxtecan | KPL-4 | High | 0.1097 (nM) | [8] |
| Trastuzumab Deruxtecan | BT-474 | High | Not specified, but sensitive | [7] |
| Trastuzumab Deruxtecan | SK-BR-3 | High | Not specified, but sensitive | [7] |
| Datopotamab Deruxtecan | ARK2 (USC) | TROP2 3+ | 0.11 | [9] |
| Datopotamab Deruxtecan | ARK20 (USC) | TROP2 3+ | 0.11 | [9] |
| Datopotamab Deruxtecan | ARK7 (USC) | TROP2 1+ | 80.38 | [9] |
| Datopotamab Deruxtecan | ARK1 (USC) | TROP2 0 | 18.49 | [9] |
Table 2: In Vitro Cytotoxicity (IC50) of GGFG-Linked ADCs. This table provides examples of the potent anti-cancer activity of GGFG-linked ADCs across various cancer cell lines with different target antigen expression levels.
| Co-culture System | Effector:Target Ratio | Bystander Killing (%) | Reference |
| T-vc-MMAE in BT474 (Ag+)/GFP-MCF7 (Ag-) | 1:1 (50% Ag+) | 17 | [7] |
| T-vc-MMAE in BT474 (Ag+)/GFP-MCF7 (Ag-) | 3:1 (75% Ag+) | 34 | [7] |
| T-vc-MMAE in BT474 (Ag+)/GFP-MCF7 (Ag-) | 9:1 (90% Ag+) | 39 | [7] |
| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 1:9 (10% Ag+) | 7 | [7] |
| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 1:3 (25% Ag+) | 18 | [7] |
| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 1:1 (50% Ag+) | 32 | [7] |
| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 3:1 (75% Ag+) | 48 | [7] |
| T-vc-MMAE in SKBR3 (Ag+)/GFP-MCF7 (Ag-) | 9:1 (90% Ag+) | 58 | [7] |
Table 3: Quantitative Analysis of the Bystander Effect. This table demonstrates the ability of the payload released from an ADC to kill neighboring antigen-negative cancer cells, a crucial mechanism for treating heterogeneous tumors. The data presented is for a vc-MMAE ADC, as specific quantitative bystander data for GGFG-ADCs was not available in the search results, but the principle is applicable. The payload of many GGFG-ADCs, deruxtecan (DXd), is known to be highly membrane-permeable and capable of inducing a potent bystander effect.[6][8]
Signaling Pathways and Experimental Workflows
The development and evaluation of GGFG-linked ADCs involve a series of well-defined experimental workflows and an understanding of the downstream cellular signaling pathways affected by the released payload.
Signaling Pathway of DNA Damage Response to DXd Payload
The cytotoxic payload commonly associated with the GGFG linker is deruxtecan (DXd), a potent topoisomerase I inhibitor.[10] Upon release within the cancer cell, DXd intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the single-strand breaks created by topoisomerase I, leading to the accumulation of DNA damage and ultimately, apoptosis.
Experimental Workflow for GGFG-ADC Development and Evaluation
The preclinical development of a GGFG-linked ADC follows a structured workflow to ensure the selection of a candidate with optimal therapeutic properties.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. MC-GGFG-DXD | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
The Strategic Role of PEG4 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. Among the various linker technologies, the incorporation of a discrete polyethylene (B3416737) glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has emerged as a key strategy to overcome challenges associated with hydrophobic payloads and to optimize the overall performance of ADCs. This technical guide provides an in-depth exploration of the multifaceted functions of the PEG4 spacer in ADC linker design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Functions of the PEG4 Spacer in ADC Linker Design
The inclusion of a PEG4 spacer in an ADC linker imparts several critical physicochemical and pharmacological advantages that address common challenges in ADC development.
1.1. Enhanced Hydrophilicity and Mitigation of Aggregation:
A primary function of the PEG4 spacer is to increase the hydrophilicity of the ADC.[1] Many potent cytotoxic payloads are inherently hydrophobic, and their conjugation to an antibody can lead to aggregation, which can compromise the ADC's efficacy and safety.[1][2] The repeating ethylene (B1197577) oxide units of the PEG4 chain are highly solvated in aqueous environments, creating a hydration shell around the linker and the attached payload.[2] This increased water solubility helps to prevent hydrophobic interactions between ADC molecules, thereby reducing the formation of soluble and insoluble aggregates.[2][3]
1.2. Steric Hindrance and Higher Drug-to-Antibody Ratios (DAR):
The flexible and dynamic nature of the PEG4 chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[2] This steric hindrance further minimizes the propensity for intermolecular aggregation, even at higher drug-to-antibody ratios (DAR).[2] By mitigating aggregation, PEG4 spacers can enable the successful conjugation of a greater number of drug molecules per antibody, potentially leading to enhanced potency.[4]
1.3. Improved Pharmacokinetics:
By reducing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC.[1] ADCs that are less aggregated are less likely to be rapidly cleared from circulation by the reticuloendothelial system, resulting in a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[2] The PEG4 spacer offers a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[2]
1.4. Optimal Spacing:
The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload.[1] This spacing is crucial for preserving the biological activity of the antibody by preventing the payload from sterically hindering the antigen-binding site.[1]
Quantitative Impact of PEG Spacers on ADC Properties
The inclusion and length of a PEG spacer have a quantifiable impact on the performance of an ADC. The following tables summarize data from various studies to illustrate these effects.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017.[5] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Linker | Fold Reduction in Cytotoxicity (vs. No PEG) |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22 |
| Data adapted from a study on affibody-based drug conjugates, highlighting that the impact of PEG on in vitro potency can be context-dependent. |
Table 3: Comparative In Vivo Tolerability of ADCs with Varying PEG Linker Lengths
| Linker | Survival Rate (at 20 mg/kg) |
| No PEG | 0% |
| PEG4 | 15% |
| PEG8 | 100% |
| PEG12 | 100% |
| Data from a study demonstrating that longer PEG chains can improve the tolerability of ADCs with metabolically stable payloads by reducing non-specific uptake and toxicity.[6] |
Signaling Pathways of Common ADC Payloads
The ultimate function of an ADC is to deliver a cytotoxic payload to a cancer cell. The mechanism of cell death is dependent on the nature of the payload. Below are diagrams of the signaling pathways for two common classes of ADC payloads.
3.1. Tubulin Inhibitors (e.g., Monomethyl Auristatin E - MMAE)
MMAE, a potent anti-mitotic agent, functions by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[7][8][9]
Caption: Signaling pathway of a tubulin inhibitor (MMAE) delivered by an ADC.
3.2. DNA Damaging Agents (e.g., Pyrrolobenzodiazepine - PBD Dimer)
PBD dimers are highly potent DNA cross-linking agents that bind to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[10][11]
Caption: Signaling pathway of a DNA-damaging agent (PBD dimer) delivered by an ADC.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful design, synthesis, and characterization of ADCs.
4.1. Synthesis of a Maleimide-PEG4-Val-Cit-PABC-PNP Linker
This protocol outlines a representative synthesis of a cleavable linker containing a PEG4 spacer.
Objective: To synthesize a Maleimide-PEG4-Val-Cit-PABC-p-nitrophenyl carbonate (PNP) linker for subsequent conjugation to a cytotoxic payload.
Materials:
-
Maleimide-PEG4-NHS ester
-
Fmoc-Val-Cit-PABC-OH
-
p-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Synthesis of Maleimide-PEG4-Val-Cit-PABC-OH: a. Dissolve Fmoc-Val-Cit-PABC-OH in DMF. b. Add piperidine to the solution to remove the Fmoc protecting group. Monitor the reaction by TLC or LC-MS. c. Once deprotection is complete, evaporate the solvent under reduced pressure. d. Dissolve the resulting amine in DMF and add Maleimide-PEG4-NHS ester and DIPEA. e. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). f. Purify the product by silica gel chromatography to obtain Maleimide-PEG4-Val-Cit-PABC-OH.
-
Activation with p-Nitrophenyl Chloroformate: a. Dissolve the purified Maleimide-PEG4-Val-Cit-PABC-OH in DCM. b. Add p-nitrophenyl chloroformate and DIPEA. c. Stir the reaction at room temperature until completion. d. Purify the final product, Maleimide-PEG4-Val-Cit-PABC-PNP, by silica gel chromatography.
4.2. Cysteine-Specific Antibody Conjugation
This protocol describes the conjugation of a linker-payload to an antibody via reduced interchain disulfide bonds.
Objective: To conjugate a Maleimide-PEG4-linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-PEG4-linker-payload dissolved in DMSO
-
L-cysteine solution
-
Diafiltration or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction: a. Adjust the pH of the mAb solution to 7.5-8.0. b. Add a molar excess of TCEP solution to the mAb solution to reduce the interchain disulfide bonds. c. Incubate the reaction at 37°C for 1-2 hours.
-
Conjugation: a. Cool the reduced antibody solution to room temperature. b. Slowly add the Maleimide-PEG4-linker-payload solution in DMSO to the reduced antibody solution with gentle mixing. A typical molar excess of linker-payload is used. c. Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: a. Add a molar excess of L-cysteine solution to quench any unreacted maleimide (B117702) groups. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the ADC from unreacted linker-payload and other small molecules using a diafiltration system or SEC.
4.3. Characterization of ADCs
A suite of analytical techniques is required to characterize the resulting ADC.
4.3.1. Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC sample.
Methodology:
-
System: HPLC or UPLC system with a UV detector.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A neutral pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine their relative percentages.
-
4.3.2. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Methodology:
-
System: HPLC or UPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high salt to low salt to elute species with increasing hydrophobicity (i.e., higher DAR).
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Run the gradient to separate the different DAR species.
-
Integrate the peak areas for each DAR species to determine their relative abundance and calculate the average DAR.
-
4.3.3. LC-MS for DAR Determination
Objective: To accurately determine the average DAR and the mass of the different drug-loaded species.
Methodology:
-
System: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic solvent to elute the ADC.
-
Procedure:
-
Inject the ADC sample.
-
Separate the ADC from any impurities using the LC gradient.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the resulting spectrum to determine the masses of the different DAR species and calculate the average DAR.
-
4.3.4. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against a target cancer cell line.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
4.3.5. In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC in a physiological environment.
Methodology:
-
Animal Dosing: Administer the ADC intravenously to a cohort of rodents (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Plasma Isolation: Isolate plasma from the blood samples.
-
ADC Quantification:
-
Total Antibody ELISA: Use an ELISA to quantify the total antibody concentration in the plasma samples.
-
Conjugated Antibody ELISA: Use an ELISA that specifically detects the conjugated payload to quantify the concentration of intact ADC.
-
LC-MS for DAR: Purify the ADC from the plasma samples and analyze by LC-MS to determine the change in average DAR over time.
-
-
Data Analysis: Plot the concentration of total antibody and intact ADC over time to determine the pharmacokinetic parameters and assess the stability of the linker.
Logical Workflow for ADC Design with a PEG4 Spacer
The design of an ADC is a multi-step process that requires careful consideration of each component. The following diagram illustrates a logical workflow for designing an ADC with a PEG4 spacer.
Caption: A logical workflow for the design and development of an ADC, including the consideration of a PEG4 spacer.
Conclusion
The incorporation of a PEG4 spacer represents a significant advancement in ADC linker technology, offering a versatile solution to many of the challenges associated with the development of these complex biotherapeutics. By enhancing hydrophilicity, reducing aggregation, providing steric hindrance, and improving pharmacokinetic properties, the PEG4 spacer contributes to the creation of more stable, effective, and safer ADCs. A thorough understanding of the function of the PEG4 spacer, coupled with robust experimental design and comprehensive characterization, is paramount for the successful development of the next generation of targeted cancer therapies. This guide provides a foundational framework for researchers and drug development professionals to leverage the benefits of PEG4 technology in their ADC design endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
Propargyl-PEG4-GGFG-DXd: An In-depth Technical Guide for Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propargyl-PEG4-GGFG-DXd, a critical drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This document details the molecular components, mechanism of action, relevant quantitative data, and key experimental protocols for its application in research and development. The guide is intended to serve as a foundational resource for scientists and professionals in the field of oncology and drug development, facilitating the design and execution of studies involving this and similar ADC technologies.
Introduction to this compound
This compound is a sophisticated, pre-functionalized chemical entity designed for the site-specific conjugation of a potent cytotoxic payload (DXd) to a monoclonal antibody or other targeting moiety. It is a key component in the construction of next-generation ADCs.[1] The structure consists of four key functional units:
-
Propargyl Group: An alkyne functional group that enables covalent conjugation to an azide-modified antibody via a highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction.[2][3]
-
PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) unit composed of four ethylene (B1197577) glycol repeats. This hydrophilic spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[4]
-
GGFG Peptide Linker: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that serves as an enzymatically cleavable linker.[5] It is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[6][7]
-
DXd (Deruxtecan): A highly potent derivative of exatecan (B1662903) and a topoisomerase I inhibitor.[8][9] DXd intercalates with DNA and inhibits the topoisomerase I enzyme, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[10]
The combination of these elements allows for the creation of ADCs with a stable linkage in circulation, controlled release of the cytotoxic payload within target cancer cells, and potent anti-tumor activity.
Mechanism of Action
The therapeutic action of an ADC constructed with this compound follows a multi-step, targeted process designed to maximize efficacy against cancer cells while minimizing off-target toxicity.
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[11]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, forming an endosome.[5][11]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes and an acidic environment.[5][12]
-
Linker Cleavage and Payload Release: Within the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide linker.[5][6][7] This enzymatic cleavage is the critical step that releases the DXd payload from the antibody.
-
Cytotoxic Action: The released DXd, being membrane-permeable, can then translocate to the nucleus.[2][13] There, it inhibits topoisomerase I, leading to DNA damage and the induction of apoptosis.[8][11]
-
Bystander Effect: A key feature of DXd is its ability to diffuse across cell membranes.[12][14] This allows DXd released from the targeted antigen-positive cell to penetrate and kill adjacent, antigen-negative tumor cells, a phenomenon known as the bystander effect.[14][15] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[12]
Figure 1. Mechanism of action for an ADC utilizing a cleavable GGFG-DXd linker.
Quantitative Data
The following tables summarize key quantitative parameters associated with the components of this compound and related ADCs.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| This compound | ||
| CAS Number | 2762518-94-3 | [16] |
| Molecular Formula | C₅₄H₆₃FN₈O₁₅ | [16] |
| Molecular Weight | 1083.14 g/mol | [16] |
| DXd (Payload) |
| Topoisomerase I IC₅₀ | 0.31 µM |[9][11] |
Table 2: In Vitro Cytotoxicity of DXd Payload
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| KPL-4 | Breast Cancer | 1.43 | [9][11] |
| NCI-N87 | Gastric Cancer | 4.07 | [9][11] |
| SK-BR-3 | Breast Cancer | 1.84 (approx.) | [9][11] |
| MDA-MB-468 | Breast Cancer | 2.55 (approx.) |[9][11] |
Table 3: Characteristics of a Representative DXd-based ADC (Trastuzumab Deruxtecan)
| Parameter | Value | Reference |
|---|---|---|
| Drug-to-Antibody Ratio (DAR) | ~8 | [13] |
| Linker Type | GGFG (Enzymatically Cleavable) |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the research and development of ADCs using this compound.
ADC Conjugation via Click Chemistry (CuAAC)
This protocol outlines the conjugation of an azide-functionalized antibody with this compound.
-
Objective: To covalently link the drug-linker to the antibody.
-
Materials:
-
Azide-modified monoclonal antibody.
-
This compound.
-
Copper(II) Sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Sodium Ascorbate (B8700270).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
DMSO for dissolving the drug-linker.
-
Purification system (e.g., Size Exclusion Chromatography).
-
-
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water (freshly prepared).
-
Dissolve this compound in DMSO to a known concentration.
-
-
Catalyst Complex Formation: Mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-THPTA complex.
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-modified antibody with this compound. The molar ratio of drug-linker to antibody is typically between 4:1 and 10:1.
-
Add the pre-formed Cu(I)-THPTA complex to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, with protection from light.
-
-
Purification: Purify the resulting ADC from unreacted drug-linker and other reagents using Size Exclusion Chromatography (SEC) or a similar protein purification method.
-
Characterization: Characterize the ADC for Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Figure 2. Experimental workflow for ADC conjugation via click chemistry.
Topoisomerase I Inhibition Assay
This assay measures the ability of released DXd to inhibit the DNA-relaxing activity of Topoisomerase I.[6][11]
-
Objective: To quantify the inhibitory potency (IC₅₀) of DXd.
-
Materials:
-
Purified human Topoisomerase I enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol, pH 7.5).
-
DXd test compound at various concentrations.
-
Stop Buffer (e.g., STEB buffer).
-
Agarose (B213101) gel, electrophoresis equipment, and DNA stain (e.g., ethidium (B1194527) bromide).
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of DXd (or vehicle control).
-
Enzyme Addition: Add a pre-determined amount of human Topoisomerase I to each tube to initiate the reaction. The amount of enzyme should be just sufficient to fully relax the supercoiled DNA in the control sample.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Gel Electrophoresis: Separate the DNA topoisomers (supercoiled vs. relaxed) by loading the samples onto an agarose gel and running at a constant voltage.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye and visualize under UV light. Quantify the amount of remaining supercoiled DNA in each lane. The IC₅₀ value is the concentration of DXd that inhibits 50% of the enzyme's relaxation activity.[11]
-
In Vitro Cathepsin B Linker Cleavage Assay
This protocol assesses the stability of the GGFG linker and its susceptibility to cleavage by a key lysosomal protease.
-
Objective: To confirm the enzymatic release of the payload from the linker.
-
Materials:
-
ADC construct (e.g., Antibody-GGFG-DXd).
-
Active human Cathepsin B enzyme.
-
Enzyme Activation Buffer (e.g., 20 mM NaOAc, 1 mM EDTA, pH 5.4, with L-cysteine).
-
Reaction Buffer (pH 5.4 to mimic lysosomal conditions).
-
Analytical system (e.g., HPLC-MS) to detect the released payload.
-
-
Procedure:
-
Enzyme Activation: Prepare an activating solution for Cathepsin B containing a reducing agent like L-cysteine.
-
Reaction Setup: Incubate the ADC at a known concentration in the reaction buffer at 37°C.
-
Enzyme Addition: Add the activated Cathepsin B to initiate the cleavage reaction. Include a control sample without the enzyme.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding a protease inhibitor or acid).
-
Analysis: Analyze the samples by HPLC-MS to separate and quantify the amount of intact ADC, cleaved linker-payload intermediates, and the final released DXd payload.
-
Bystander Effect Co-Culture Assay
This assay evaluates the ability of the released DXd payload to kill neighboring, antigen-negative cells.[12][15]
-
Objective: To determine the bystander killing potential of the ADC.
-
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive KPL-4).
-
Antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-468), preferably engineered to express a fluorescent protein or luciferase for easy identification.
-
The ADC of interest.
-
A control ADC with a non-permeable payload.
-
Cell culture medium and supplies.
-
Flow cytometer or luminescence plate reader.
-
-
Procedure:
-
Cell Co-Culture: Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in multi-well plates.
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells. Include untreated controls.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and cell killing (e.g., 3-5 days).
-
Viability Analysis:
-
Harvest the cells from each well.
-
Using flow cytometry, distinguish between the two cell populations (e.g., based on the fluorescent marker) and quantify the viability of each population (e.g., using a viability dye like propidium (B1200493) iodide).
-
Alternatively, if using a luciferase-expressing line, measure the luminescence to determine the viability of the antigen-negative population.
-
-
Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a positive bystander effect.
-
Figure 3. Workflow for an in vitro bystander effect co-culture assay.
Conclusion
This compound represents a highly versatile and potent drug-linker system for the development of targeted ADC therapies. Its design incorporates key features for success: a site-specific conjugation handle, a biocompatible spacer, a tumor-selective cleavable linker, and a powerful cytotoxic payload with bystander capabilities. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize this technology in the pursuit of more effective and safer cancer treatments. A thorough understanding of its mechanism and the application of robust experimental protocols are essential for advancing novel ADC candidates from the laboratory to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. Azide reagent, PEG azide, Azide click chemistry | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 5. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2762518-94-3|this compound| Ambeed [ambeed.com]
- 11. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 12. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 15. researchgate.net [researchgate.net]
- 16. inspiralis.com [inspiralis.com]
The Bystander Effect of DXd Payload: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bystander effect of the DXd (deruxtecan) payload, a key component of several antibody-drug conjugates (ADCs). We will delve into the core mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.
Core Mechanism of the DXd Bystander Effect
The bystander effect of the DXd payload refers to its ability to kill not only the cancer cells targeted by the ADC but also adjacent, antigen-negative cancer cells. This phenomenon is crucial for therapeutic efficacy, especially in heterogeneous tumors where antigen expression can be varied. The bystander effect of DXd is primarily driven by the high membrane permeability of the payload.[1][2][3]
The process begins when an ADC, such as trastuzumab deruxtecan (B607063) (T-DXd), binds to its target antigen (e.g., HER2) on the surface of a cancer cell.[4] The ADC-antigen complex is then internalized, and the DXd payload is released from the antibody through the cleavage of its linker. This cleavage can occur intracellularly within the lysosome by enzymes like cathepsins, or potentially extracellularly by proteases such as cathepsin L found in the tumor microenvironment.[5][6]
Once liberated, the membrane-permeable DXd can diffuse out of the target cell and into neighboring cells, regardless of their antigen expression status.[2][3] Inside these "bystander" cells, DXd exerts its cytotoxic effect by inhibiting topoisomerase I, a critical enzyme for DNA replication.[7][8] This inhibition leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[7]
Beyond direct cytotoxicity, the DXd payload has been shown to induce immunogenic cell death (ICD).[5][9] This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can activate innate immune sensors like Toll-like receptor 4 (TLR4) and STING (Stimulator of Interferon Genes).[5][10] This activation can lead to the maturation of dendritic cells and the priming of an anti-tumor T-cell response, further contributing to the overall therapeutic effect.[5]
Quantitative Data on DXd Payload Activity
The following tables summarize key quantitative data related to the cytotoxic activity and bystander effect of the DXd payload.
Table 1: In Vitro Cytotoxicity of DXd Payload
| Cell Line | Cancer Type | HER2 Expression | DXd IC50 (nM) | T-DXd (DS-8201a) IC50 (ng/mL) | Reference |
| KPL-4 | Breast Cancer | Positive | 1.43 - 4.07 | 26.8 | [1][11] |
| NCI-N87 | Gastric Cancer | Positive | 1.43 - 4.07 | 25.4 | [1][11] |
| SK-BR-3 | Breast Cancer | Positive | 1.43 - 4.07 | 6.7 | [1][11] |
| MDA-MB-468 | Breast Cancer | Negative | 1.43 - 4.07 | >10,000 | [1][11] |
Table 2: Quantitative Analysis of In Vitro Bystander Effect
| Experiment Type | Target Cells (Antigen-Positive) | Bystander Cells (Antigen-Negative) | ADC Concentration | Observation | Reference |
| Co-culture Assay | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | 10 nM | DS-8201a killed both KPL-4 and MDA-MB-468 cells. | [3] |
| Co-culture Assay | SK-BR-3 (HER2+) | MCF7 (HER2-) | Various | DS-8201 (T-DXd) treatment led to the death of MCF7 cells. | [6][9] |
| Conditioned Medium Transfer | SK-BR-3 (HER2+) | MCF7 (HER2-) | Various | Medium from DS-8201-treated SK-BR-3 cells significantly reduced MCF7 viability. | [6][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bystander effect of the DXd payload.
In Vitro Co-culture Bystander Effect Assay
This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Line Selection and Labeling:
-
Select an antigen-positive cell line (e.g., HER2-positive SK-BR-3 or NCI-N87) and an antigen-negative cell line that is sensitive to the DXd payload (e.g., HER2-negative MCF7 or MDA-MB-468).[6][12]
-
To distinguish between the two cell populations, label one cell line with a fluorescent marker (e.g., GFP) or a luciferase reporter gene.[12][13]
-
-
Co-Culture Setup:
-
Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[12]
-
Include monocultures of each cell line as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC (e.g., T-DXd) at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.[12]
-
Include an isotype control ADC and a vehicle control.
-
-
Incubation:
-
Analysis:
In Vivo Xenograft Bystander Effect Model
This model evaluates the bystander effect in a more physiologically relevant setting.
Methodology:
-
Cell Line Preparation:
-
Tumor Implantation:
-
Treatment:
-
Once tumors are established, treat the mice with the ADC (e.g., T-DXd) via an appropriate route of administration (e.g., intravenously).[2]
-
Include control groups receiving vehicle or a non-targeting ADC.
-
-
Monitoring and Analysis:
-
Monitor tumor growth by measuring tumor volume with calipers.[2]
-
Quantify the population of the antigen-negative (luciferase-expressing) cells using in vivo bioluminescent imaging at regular intervals.[2][13] A reduction in the luciferase signal in the ADC-treated group compared to controls indicates a bystander effect.
-
Cathepsin L Activity Assay
This assay measures the activity of extracellular Cathepsin L, which can contribute to the release of the DXd payload.
Methodology:
-
Sample Collection:
-
Collect conditioned medium from tumor cell cultures or tumor lysates from xenograft models.
-
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement:
-
Data Analysis:
-
Normalize the Cathepsin L activity to the total protein concentration of the lysate.[15]
-
Calculate the fold-increase in activity compared to control samples.
-
Signaling Pathways and Visualizations
The bystander effect of the DXd payload is intrinsically linked to the molecular signaling pathways it triggers within cancer cells.
DXd-Induced DNA Damage and Apoptosis
As a topoisomerase I inhibitor, DXd leads to the accumulation of DNA double-strand breaks.[7] This triggers the DNA Damage Response (DDR), a complex signaling network that attempts to repair the damage. However, extensive DNA damage overwhelms the repair machinery, leading to the activation of apoptotic pathways. Key proteins involved include ATM, ATR, Chk1, Chk2, and p53, which ultimately lead to the activation of caspases and programmed cell death.[17][18]
DXd-Induced DNA Damage and Apoptosis Pathway.
DXd-Induced Immunogenic Cell Death (ICD)
The cell death induced by DXd is often immunogenic, meaning it can stimulate an anti-tumor immune response. This is initiated by the release of DAMPs from the dying tumor cells. These DAMPs are recognized by pattern recognition receptors (PRRs) like TLR4 on myeloid cells and can also lead to the activation of the cGAS-STING pathway within these immune cells. This triggers the production of pro-inflammatory cytokines and type I interferons, leading to the maturation of dendritic cells, enhanced antigen presentation, and subsequent activation of cytotoxic T lymphocytes (CTLs) that can attack and kill remaining tumor cells.[4][5][19]
DXd-Induced Immunogenic Cell Death Pathway.
Experimental Workflow for Bystander Effect Evaluation
The following diagram illustrates the logical flow of experiments to comprehensively evaluate the bystander effect of a DXd-based ADC.
Experimental Workflow for Bystander Effect Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BiTE® Xenograft Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Abstract B009: Enhancing Antitumor Immune Responses: Trastuzumab Deruxtecan (T- DXd) Induces Immunogenic Cell Death and Phagocytosis, Synergizing with CD47/SIRPα Checkpoint Blockade [scholars.duke.edu]
- 5. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. e-crt.org [e-crt.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of targeted cancer therapeutics, meticulously designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1] This "magic bullet" concept is realized through three core components: a monoclonal antibody (mAb) with high specificity for a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[1][] The linker is a critical determinant of the ADC's success, profoundly influencing its stability, pharmacokinetic profile, and therapeutic window.[3][4]
Cleavable linkers are a predominant class of linkers used in ADC development, engineered to be stable in the systemic circulation and to undergo predictable cleavage to release the cytotoxic payload upon reaching the tumor microenvironment or inside the target cancer cell.[5][6][7] This controlled release mechanism is pivotal for maximizing on-target efficacy and mitigating off-target toxicities.[8] This technical guide provides a comprehensive exploration of the core principles of cleavable linkers in ADCs, detailing their mechanisms of action, comparative quantitative data, and essential experimental protocols for their evaluation.
Core Principles of Cleavable Linkers
The fundamental design principle of a cleavable linker is to exploit the physiological and biochemical differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[4][8] An ideal cleavable linker should exhibit high stability in plasma (pH ~7.4) to prevent premature drug release, which can lead to systemic toxicity.[3][5] Upon arrival at the target site, the linker should be efficiently cleaved by specific triggers, such as low pH, high concentrations of certain enzymes, or a reducing environment, to liberate the active cytotoxic payload.[4][8]
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are primarily categorized based on their mechanism of cleavage. The three most extensively utilized types are pH-sensitive, protease-sensitive, and glutathione-sensitive linkers.[1][4]
pH-Sensitive (Acid-Labile) Linkers
These linkers are designed to hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[6][9][10] The most common acid-labile moiety is the hydrazone bond.[10][11][12]
-
Mechanism of Action: At the physiological pH of blood (~7.4), hydrazone linkers are relatively stable.[13] However, in the low pH environment of the lysosome, the hydrazone bond is protonated, making it susceptible to hydrolysis, which releases the payload.[11][13] The rate of hydrolysis can be tuned by modifying the electronic properties of the substituents near the hydrazone bond.[14]
-
Example: The first approved ADC, Gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker to conjugate a calicheamicin (B1180863) payload.[12][15]
Protease-Cleavable Linkers
This class of linkers incorporates a short peptide sequence that is a substrate for specific proteases, most notably cathepsin B , which is overexpressed in the lysosomes of many tumor cells.[1][8][16]
-
Mechanism of Action: The peptide linker is stable in the bloodstream due to the presence of protease inhibitors and the neutral pH.[17] Following internalization of the ADC and its trafficking to the lysosome, the high concentration and activity of cathepsin B lead to the specific cleavage of the peptide bond, typically C-terminal to a specific amino acid sequence.[17][18] The most widely used dipeptide sequence is valine-citrulline (Val-Cit) .[1][4][17] The cleavage of the Val-Cit linker is often followed by the self-immolation of a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which ensures the release of the unmodified, active payload.[19][20]
-
Example: Brentuximab vedotin (Adcetris®) employs a Val-Cit linker to deliver the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][]
Glutathione-Sensitive (Reducible) Linkers
These linkers contain a disulfide bond that is selectively cleaved in the reducing environment of the cytoplasm.[15][21][22]
-
Mechanism of Action: The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is significantly higher in the cytoplasm (1-10 mM) compared to the extracellular environment and plasma (~5 µM).[14][21][] This concentration gradient allows disulfide-containing linkers to remain stable in circulation.[21] Upon internalization of the ADC, the disulfide bond is rapidly reduced by intracellular GSH, leading to the release of the payload.[21][22] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups adjacent to it.[9][22]
-
Example: Maytansinoid-based ADCs have utilized sterically hindered disulfide linkers to improve their stability.[9]
Quantitative Data Comparison of Cleavable Linkers
The selection of a cleavable linker has a profound impact on the pharmacokinetic properties and overall therapeutic index of an ADC. The following tables summarize key quantitative data for different cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[5]
| Linker Type | Linker Moiety | Stability Condition | Half-life (t½) | Reference(s) |
| pH-Sensitive | Acyl Hydrazone | pH 7.4 (Buffer) | 183 hours | [] |
| Acyl Hydrazone | pH 5.0 (Buffer) | 4.4 hours | [] | |
| Phenylketone-derived Hydrazone | Human/Mouse Plasma | ~2 days | [19][25] | |
| Carbonate (in Sacituzumab govitecan) | Serum | ~36 hours | [25] | |
| Protease-Cleavable | Val-Cit | Human Plasma | ~230 days | [5] |
| Val-Cit | Mouse Plasma | ~2 days (due to Ces1c) | [5][26] | |
| Glu-Val-Cit | Mouse Plasma | ~12 days | [26] | |
| Glutathione-Sensitive | β-glucuronide MMAF | Rat Plasma | ~81 days (extrapolated) | [27][28] |
| ADC | Linker Type | Payload | Target Cell Line | IC50 | Reference(s) |
| Trastuzumab-Val-Cit-MMAE | Protease-Cleavable | MMAE | SK-BR-3 (HER2+) | ~10 ng/mL | [29] |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-Cleavable | DM1 | SK-BR-3 (HER2+) | ~30 ng/mL | [29] |
| Anti-CD79b-Tandem-Cleavage-MMAE | Protease-Cleavable (Tandem) | MMAE | Jeko-1 (CD79b+) | ~0.1 nM | [27] |
| Anti-CD79b-Monocleavage-MMAE | Protease-Cleavable (Mono) | MMAE | Jeko-1 (CD79b+) | ~0.1 nM | [27] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).[12][15]
Objective: To determine the rate of drug-linker cleavage from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.[27]
-
Immediately quench the reaction by diluting the sample in cold PBS.[8]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[8]
-
Wash the captured ADC to remove plasma proteins.[8]
-
Elute the ADC from the affinity matrix.[8]
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[8][15]
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[8]
Protocol 2: In Vitro Lysosomal Cleavage Assay
This protocol describes a method to assess the cleavage of a protease-sensitive linker by lysosomal enzymes.[20]
Objective: To quantify the rate of payload release from an ADC in the presence of lysosomal proteases (e.g., Cathepsin B).
Materials:
-
ADC with a protease-cleavable linker
-
Purified human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
Quenching solution
-
LC-MS or HPLC system
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B.
-
Incubate the reaction at 37°C.[20]
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and terminate the reaction with the quenching solution.[20]
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[9][16][17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9][17]
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an optimal density and incubate overnight.[9][29]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Treat the cells with the test articles and incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours).[29]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][17]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.[9][17]
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration to determine the IC50 value.[29]
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways of Common ADC Payloads
The efficacy of an ADC is ultimately dependent on the mechanism of action of its cytotoxic payload. Below are simplified representations of the signaling pathways induced by common payloads released from cleavable linkers.
Caption: MMAE-induced cell death pathway.
Caption: Doxorubicin-induced cell death pathways.
Caption: SN-38-induced cell death pathway.
Experimental Workflows
Caption: Workflow for In Vitro Plasma Stability Assay.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic payloads and thereby enhancing the therapeutic index of these powerful drugs.[5][8] The choice of linker—be it pH-sensitive, protease-cleavable, or glutathione-sensitive—must be carefully considered and tailored to the specific ADC, including the antibody target, the payload, and the intended cancer indication. A thorough understanding of the cleavage mechanisms, coupled with rigorous in vitro and in vivo characterization using the protocols outlined in this guide, is paramount for the successful development of safe and effective ADC therapeutics. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of novel cleavable linker technologies that offer even greater stability, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 25. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG4-GGFG-DXd Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the conjugation of a specific drug-linker, Propargyl-PEG4-GGFG-DXd, to monoclonal antibodies.
The this compound drug-linker consists of four key components:
-
Propargyl group: A terminal alkyne that enables covalent attachment to an azide-modified monoclonal antibody via "click chemistry." This bioorthogonal reaction is highly specific and efficient.
-
PEG4 linker: A short polyethylene (B3416737) glycol chain that enhances the hydrophilicity of the drug-linker, which can improve the solubility and stability of the final ADC.[1]
-
GGFG peptide: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2][3] This ensures the targeted release of the cytotoxic payload within the cancer cells.
-
DXd (Deruxtecan): A potent topoisomerase I inhibitor.[4][5][6] Upon release, DXd intercalates into DNA, leading to DNA damage and apoptotic cell death.[7][8] DXd is also cell-permeable, allowing it to exert a "bystander effect" by killing adjacent tumor cells that may not express the target antigen.[4]
These application notes will describe the mechanism of action of the resulting ADC, provide a detailed protocol for the conjugation process using strain-promoted azide-alkyne cycloaddition (SPAAC), and outline methods for the characterization of the final product.
Mechanism of Action
The ADC created by conjugating this compound to a monoclonal antibody functions through a multi-step process to selectively deliver the cytotoxic payload to target cancer cells.
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.
-
Payload Release: Within the lysosome, the GGFG linker is cleaved by proteases, such as cathepsins, releasing the DXd payload into the cytoplasm of the cancer cell.[2][3]
-
Cytotoxicity and Bystander Effect: The released DXd, a potent topoisomerase I inhibitor, induces DNA damage and apoptosis.[6][7][8] Due to its membrane permeability, DXd can also diffuse out of the target cell and kill neighboring cancer cells, a phenomenon known as the bystander effect.[4]
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a monoclonal antibody via a two-step process: 1) modification of the antibody with an azide (B81097) group, and 2) strain-promoted azide-alkyne cycloaddition (SPAAC) of the drug-linker.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Amicon® Ultra centrifugal filter units (10K MWCO)
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV-Vis Spectrophotometer
-
LC-MS system
Part 1: Azide Modification of the Monoclonal Antibody
This protocol describes the modification of lysine (B10760008) residues on the monoclonal antibody with azide groups using an NHS ester-azide reagent.
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into PBS at pH 8.5. The concentration should be between 2-10 mg/mL.
-
Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA).
-
-
Azide-PEG4-NHS Ester Stock Solution:
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
-
Reaction Setup:
-
Add a 10-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Concentrate the azide-modified antibody using a centrifugal filter unit if necessary.
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
Part 2: SPAAC Conjugation of this compound
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the propargyl-containing drug-linker.
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing, protected from light.
-
-
Purification of the Antibody-Drug Conjugate:
-
Remove the unreacted drug-linker by size-exclusion chromatography (SEC) or using a desalting column equilibrated with PBS, pH 7.4.
-
For a more homogeneous product, further purification can be performed using Hydrophobic Interaction Chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).
-
Part 3: Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance wavelength of DXd.
-
Alternatively, HIC can be used to determine the distribution of different DAR species.
-
Mass spectrometry (LC-MS) of the intact or reduced and deglycosylated ADC can provide a more precise determination of the DAR.
-
-
Purity and Aggregation Analysis:
-
Analyze the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC) with a UV detector.
-
-
In Vitro Cytotoxicity Assay:
-
Evaluate the potency of the ADC by performing a cell-based cytotoxicity assay using a cancer cell line that expresses the target antigen.
-
Data Presentation
The following tables provide a template for summarizing key quantitative data from the conjugation and characterization experiments.
Table 1: Conjugation Reaction Parameters and Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration (mg/mL) | |||
| Molar Ratio (Drug-Linker:Ab) | |||
| Reaction Time (hours) | |||
| Reaction Temperature (°C) | |||
| Conjugation Efficiency (%) | |||
| Average DAR (by UV-Vis) | |||
| Average DAR (by HIC) | |||
| % Monomer (by SEC) |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free DXd IC50 (nM) | Non-Targeting ADC IC50 (nM) |
| Cell Line A | High | |||
| Cell Line B | Low | |||
| Cell Line C | Negative |
Visualizations
Caption: Structure of the this compound Antibody-Drug Conjugate.
Caption: Workflow for ADC conjugation.
Caption: Intracellular processing and mechanism of action of the ADC.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 8. bioclone.net [bioclone.net]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) using Propargyl-PEG4-GGFG-DXd
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the Propargyl-PEG4-GGFG-DXd drug-linker conjugate. This system combines a highly potent topoisomerase I inhibitor, DXd, with a cleavable tetrapeptide linker (GGFG), a polyethylene (B3416737) glycol (PEG) spacer, and a propargyl group for site-specific conjugation via click chemistry. The GGFG linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload within cancer cells.[1][2] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the ADC.[3] This document outlines the essential protocols for antibody modification, conjugation, purification, and characterization of the resulting ADC, along with methods for evaluating its in vitro and in vivo efficacy.
Components of the this compound System
-
Propargyl Group: An alkyne-containing functional group that enables covalent conjugation to an azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4][][6]
-
PEG4 Spacer: A hydrophilic 4-unit polyethylene glycol chain that improves the aqueous solubility of the drug-linker conjugate and the final ADC, potentially leading to better formulation and reduced aggregation.
-
GGFG Linker: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that is susceptible to enzymatic cleavage by lysosomal proteases like cathepsins, which are abundant in tumor cells.[1][2] This ensures the release of the cytotoxic payload intracellularly.
-
DXd (Deruxtecan): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor.[1][7][8] By trapping the topoisomerase I-DNA cleavage complex, DXd leads to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[9][10]
Experimental Protocols
Antibody Modification: Introduction of Azide (B81097) Groups
This protocol describes the introduction of azide functionalities onto the antibody, preparing it for conjugation with the propargyl-containing drug-linker. This is typically achieved by reacting accessible lysine (B10760008) residues with an azide-containing N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation: Exchange the antibody buffer to the reaction buffer (PBS, pH 8.0-8.5) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Reagent Preparation: Dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.
-
Reaction Setup: Add a 5-10 molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 4°C.
-
Purification: Remove the excess, unreacted azide reagent and byproducts by buffer exchange into PBS (pH 7.4) using a desalting column.
-
Characterization: Determine the average number of azide groups incorporated per antibody using methods such as MALDI-TOF mass spectrometry or a colorimetric assay (e.g., using a DBCO-dye and measuring absorbance).
ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-modified antibody with the this compound drug-linker via a CuAAC reaction.
Materials:
-
Azide-modified antibody (from section 2.1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio. Allow it to stand for 5 minutes to form the copper-ligand complex.
-
Reaction Setup:
-
In a reaction tube, add the azide-modified antibody.
-
Add a 3-5 molar excess of this compound to the antibody solution.
-
Add the premixed copper/THPTA catalyst to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding a 5-10 molar excess of freshly prepared sodium ascorbate.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purification: Proceed immediately to the purification step (Section 2.3).
ADC Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatography technique used to separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.[11][12][13][14][15]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the crude ADC reaction mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the prepared ADC sample onto the equilibrated column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the different peaks. Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Analysis of Fractions: Analyze the collected fractions by UV-Vis spectroscopy and SDS-PAGE to confirm the presence and purity of the ADC. Pool the fractions containing the desired DAR species.
-
Buffer Exchange: Perform a buffer exchange on the pooled fractions into a formulation buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.
ADC Characterization
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining the DAR and the distribution of drug-loaded species in an ADC sample.[13][16][17][18]
Materials:
-
Purified ADC sample
-
LC-MS system (e.g., Q-TOF) with a reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of approximately 0.5-1.0 mg/mL in Mobile Phase A.
-
LC Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the ADC sample.
-
Elute the ADC using a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
-
MS Analysis:
-
Acquire mass spectra in the positive ion mode over a mass range appropriate for the intact ADC (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (unconjugated antibody, DAR1, DAR2, etc.).
-
Calculate the weighted average DAR using the relative abundance of each species.
-
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87, BT-474)[19][20]
-
HER2-negative cancer cell line (e.g., MDA-MB-468) as a negative control[20]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[21][22]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
HER2-positive cancer cell line (e.g., NCI-N87)
-
ADC, unconjugated antibody, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 million HER2-positive cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).
-
Dosing: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Survival can be a secondary endpoint.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the TGI for the ADC-treated groups compared to the vehicle control group. Analyze survival data using Kaplan-Meier curves.
Data Presentation
Table 1: ADC Characterization Summary
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | LC-MS |
| Purity | >95% | Size Exclusion Chromatography (SEC) |
| Monomer Content | >98% | SEC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of a Trastuzumab-Propargyl-PEG4-GGFG-DXd ADC
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High (3+) | 8.5 |
| NCI-N87 | High (3+) | 15.2 |
| BT-474 | High (3+) | 11.8 |
| MDA-MB-468 | Negative | >10,000 |
| Data are representative and may vary based on experimental conditions. |
Table 3: In Vivo Efficacy of a Trastuzumab-Propargyl-PEG4-GGFG-DXd ADC in an NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | QWx3 | 0 |
| Unconjugated Trastuzumab | 10 | QWx3 | 35 |
| Trastuzumab-ADC | 3 | QWx3 | 75 |
| Trastuzumab-ADC | 10 | QWx3 | 98 (Tumor Regression) |
| Data are representative and may vary based on the specific ADC and tumor model.[21] |
Visualizations
Caption: Experimental workflow for ADC development.
Caption: Mechanism of action of a GGFG-DXd ADC.
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. 4.5. Characterization of the ADC [bio-protocol.org]
- 14. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vitro Cell-Based Assays for DXd-ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of Deruxtecan-based Antibody-Drug Conjugates (DXd-ADCs). The following sections detail methodologies for cytotoxicity, bystander effect, and internalization assays, along with guidance on biomarker analysis.
Mechanism of Action of DXd-ADCs
DXd-ADCs represent a class of targeted therapies that deliver a potent topoisomerase I inhibitor payload (DXd) directly to cancer cells.[1][2] The process begins with the ADC binding to a specific target antigen on the tumor cell surface.[1][2] Subsequently, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis and trafficked to the lysosomes.[1][2][3] Within the acidic environment of the lysosome, the linker connecting the antibody to the DXd payload is cleaved by lysosomal enzymes.[1][2] The released DXd, being membrane-permeable, can then diffuse into the cytoplasm and nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis.[1][2][3] A key feature of DXd is its ability to permeate the cell membrane and affect neighboring antigen-negative cells, a phenomenon known as the bystander effect.[4][5]
I. Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the potency of DXd-ADCs in killing target cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Quantitative Data Summary
| DXd-ADC | Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference(s) |
| Trastuzumab Deruxtecan (B607063) | NCI-N87 | Gastric | High | Calculated | [6][7] |
| Trastuzumab Deruxtecan | Various (30/49) | Gastric | Various | Calculated | [6][7] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing ADC-mediated cytotoxicity.[8][9][10][11]
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-low lines for Trastuzumab Deruxtecan)
-
Complete cell culture medium
-
DXd-ADC and corresponding isotype control ADC
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background measurement.
-
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
ADC Treatment:
-
Prepare serial dilutions of the DXd-ADC and isotype control ADC in complete medium.
-
Add 100 µL of the diluted ADCs to the respective wells.
-
Include vehicle control wells (medium with the highest concentration of ADC vehicle).
-
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
II. Bystander Effect Assays
The bystander effect is a critical component of the efficacy of DXd-ADCs, enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells.[4][5] This can be assessed using co-culture assays.
Quantitative Data Summary
| DXd-ADC | Antigen-Positive Cells (Ag+) | Antigen-Negative Cells (Ag-) | Observation | Reference(s) |
| Datopotamab Deruxtecan | TROP2+ U2OS | TROP2- U2OS | Significant reduction in viability of TROP2- cells in co-culture. | [4] |
| Trastuzumab Deruxtecan | HER2 3+ USC cells | HER2-low/negative USC cells | Significant bystander killing of HER2-low/negative cells in co-culture. | [12] |
Experimental Protocol: Co-Culture Bystander Effect Assay
This protocol is designed to quantify the bystander killing effect of DXd-ADCs.[13][14]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line
-
Fluorescent protein vector (e.g., GFP) for stable transfection
-
Complete cell culture medium
-
DXd-ADC and isotype control ADC
-
96-well imaging plates (e.g., black-walled, clear-bottom)
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Line Preparation:
-
Stably transfect the Ag- cell line with a fluorescent protein (e.g., GFP) to allow for its specific detection in a mixed population.
-
-
Co-culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well imaging plate at a defined ratio (e.g., 1:1).[4] The total cell density should be optimized for the assay duration.
-
Include monoculture wells for both Ag+ and Ag- cells as controls.
-
-
Incubation: Incubate the plate overnight at 37°C, 5% CO2.
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the DXd-ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[13]
-
Include vehicle-treated controls.
-
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Imaging and Analysis:
-
At desired time points, image the plates using a high-content imaging system.
-
Quantify the number of viable fluorescently labeled Ag- cells in the co-culture wells treated with the ADC compared to the vehicle-treated co-culture wells.
-
A significant decrease in the viability of Ag- cells in the presence of treated Ag+ cells indicates a bystander effect.
-
III. Internalization Assays
Internalization of the ADC is a prerequisite for the intracellular release of the DXd payload. These assays visualize and quantify the uptake of the ADC by target cells.
Experimental Protocol: Confocal Microscopy for ADC Internalization and Lysosomal Colocalization
This protocol allows for the qualitative and semi-quantitative assessment of ADC internalization and trafficking to the lysosome.[3][15][16]
Materials:
-
Target cancer cell line
-
DXd-ADC
-
Fluorescent labeling kit (e.g., Alexa Fluor 488)
-
Glass-bottom dishes or coverslips
-
Lysosomal marker antibody (e.g., anti-LAMP1)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
Confocal microscope
Procedure:
-
ADC Labeling: Label the DXd-ADC with a fluorescent dye according to the manufacturer's protocol.
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
ADC Treatment:
-
Treat the cells with the fluorescently labeled DXd-ADC at a predetermined concentration.
-
Incubate for various time points (e.g., 0.5, 2, 4, 24 hours) at 37°C to allow for internalization.
-
Include a control at 4°C where internalization is inhibited.
-
-
Cell Staining:
-
Wash the cells to remove unbound ADC.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Incubate with a primary antibody against a lysosomal marker (e.g., LAMP1).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the images for the presence of intracellular fluorescent signals from the labeled ADC. Assess the co-localization of the ADC signal with the lysosomal marker to confirm trafficking to the lysosome.
IV. Biomarker Analysis
Identifying predictive biomarkers is crucial for patient selection and understanding the mechanisms of sensitivity and resistance to DXd-ADCs. Target antigen expression is a key determinant of DXd-ADC efficacy.[17][18]
Experimental Protocol: Flow Cytometry for Target Antigen Expression
This protocol provides a quantitative method to assess the level of target antigen expression on the cell surface.
Materials:
-
Cancer cell lines with varying expected target antigen expression
-
Primary antibody specific to the target antigen (e.g., anti-HER2, anti-TROP2)
-
Isotype control antibody
-
Fluorescently labeled secondary antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with FACS buffer.
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody against the target antigen or an isotype control antibody on ice for 30-60 minutes.
-
-
Washing: Wash the cells with FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorescently labeled secondary antibody on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Analyze the mean fluorescence intensity (MFI) of the cells stained with the target-specific antibody and compare it to the MFI of the isotype control-stained cells.
-
The difference in MFI provides a quantitative measure of target antigen expression. This can be correlated with the IC50 values from cytotoxicity assays to assess the relationship between target expression and ADC sensitivity.
-
References
- 1. dp.univr.it [dp.univr.it]
- 2. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Datopotamab deruxtecan induces hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-crt.org [e-crt.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. news-medical.net [news-medical.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Preclinical Evaluation of Propargyl-PEG4-GGFG-DXd Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics. The Propargyl-PEG4-GGFG-DXd drug-linker is a sophisticated system designed for the selective delivery of the potent topoisomerase I inhibitor, DXd, to tumor cells.[1][2] This system comprises a cleavable tetrapeptide linker (GGFG) that is susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[3][4] The incorporation of a PEG4 moiety is intended to improve the hydrophilicity and pharmacokinetic profile of the ADC.[5] The propargyl group allows for site-specific conjugation to the antibody, enabling precise control over the drug-to-antibody ratio (DAR). The DXd payload induces tumor cell death by inhibiting DNA topoisomerase I, leading to DNA damage and apoptosis.[1][3][4]
These application notes provide detailed protocols for the preclinical evaluation of ADCs constructed with the this compound linker-drug in various animal models. The protocols cover in vivo efficacy, pharmacokinetic analysis, and toxicity assessment.
Mechanism of Action of this compound ADCs
The mechanism of action for a this compound ADC begins with the binding of the monoclonal antibody component to a specific target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B and L, cleave the GGFG linker.[3][4] This cleavage releases the DXd payload into the cytoplasm. DXd can then diffuse into the nucleus and inhibit topoisomerase I, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[4] Due to its membrane permeability, the released DXd can also exit the target cell and exert a "bystander effect" by killing neighboring antigen-negative tumor cells.[4]
Preclinical Evaluation Protocols
In Vivo Efficacy Studies in Xenograft Mouse Models
Xenograft models, created by implanting human tumor cells or tissues into immunocompromised mice, are the most common systems for assessing the in vivo efficacy of ADCs.
Protocol:
-
Animal Models:
-
Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice).
-
Select human cancer cell lines with varying levels of target antigen expression for subcutaneous or orthotopic implantation. For example, NCI-N87 (high HER2), JIMT-1 (medium HER2), and Capan-1 (low HER2) have been used for HER2-targeting ADCs.[6][7]
-
-
Tumor Inoculation and Growth:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.
-
Monitor tumor growth by measuring the length and width with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment groups may include the this compound ADC at various dose levels (e.g., 1, 3, 10 mg/kg), a non-targeting control ADC, the unconjugated antibody, and a vehicle control.
-
Administer the ADC intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once every 3 weeks).[5]
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor the general health of the animals daily.
-
The primary endpoint is typically tumor growth inhibition. Efficacy can also be assessed by overall survival.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for biomarkers of response).
-
Quantitative Data Summary: In Vivo Efficacy of DXd-based ADCs
| ADC | Dose (mg/kg) | Tumor Model | Efficacy Outcome | Reference |
| Trastuzumab Deruxtecan (B607063) | 10 | NCI-N87 (High HER2) | Significant tumor regression | [6][7] |
| Trastuzumab Deruxtecan | 10 | JIMT-1 (Medium HER2) | Tumor growth inhibition | [6][7] |
| Trastuzumab Deruxtecan | 10 | Capan-1 (Low HER2) | Moderate tumor growth inhibition | [6][7] |
| Datopotamab Deruxtecan | 1 and 10 | Patient-Derived Xenografts (Breast Cancer) | Dose-dependent tumor growth inhibition | [5] |
Pharmacokinetic (PK) Analysis
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.
Protocol:
-
Animal Model:
-
Use tumor-bearing or non-tumor-bearing mice (e.g., BALB/c).
-
-
ADC Administration and Sample Collection:
-
Administer a single IV dose of the this compound ADC.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours) via retro-orbital or tail vein bleeding.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, euthanize the animals and collect tissues (tumor, liver, spleen, kidney, etc.) for biodistribution analysis.[8]
-
-
Bioanalytical Methods:
-
Total Antibody: Quantify using a ligand-binding assay such as ELISA.
-
ADC (Conjugated Antibody): Can be measured using ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Unconjugated DXd: Quantify using LC-MS/MS.[9]
-
-
Data Analysis:
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) using non-compartmental analysis.
-
Quantitative Data Summary: Pharmacokinetic Parameters of T-DXd in Mice
| Analyte | Parameter | Value | Animal Model | Reference |
| T-DXd | t½ | Similar to total antibody | HER2-positive tumor-bearing mice | [10][11] |
| Released DXd | t½ | 1.35 h | HER2-positive tumor-bearing mice | [10][11] |
| T-DXd (10 mg/kg) | Plasma AUC | 1.96–2.75 µmol/L·day | Xenograft-bearing mice | [6] |
| Total Antibody (10 mg/kg) | Plasma AUC | 2.32–3.88 µmol/L·day | Xenograft-bearing mice | [6] |
Biodistribution Studies
Biodistribution studies determine the tissue and tumor uptake of the ADC.
Protocol:
-
Radiolabeling:
-
Animal Model and Administration:
-
Use tumor-bearing mice.
-
Administer a single IV injection of the radiolabeled ADC.[8]
-
-
Imaging and Tissue Collection:
-
Perform imaging (PET or SPECT) at various time points post-injection to visualize ADC distribution.
-
At terminal time points, euthanize the mice, collect tissues of interest (tumor, major organs), and measure radioactivity using a gamma counter.[8]
-
-
Data Analysis:
-
Express tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Illustrative Quantitative Data: Biodistribution of a Radiolabeled ADC
| Tissue | %ID/g at 24h | %ID/g at 72h | %ID/g at 144h |
| Tumor | 15.2 ± 3.1 | 25.6 ± 4.5 | 30.1 ± 5.2 |
| Blood | 10.5 ± 2.0 | 5.1 ± 1.2 | 1.8 ± 0.5 |
| Liver | 8.2 ± 1.5 | 6.5 ± 1.1 | 4.3 ± 0.8 |
| Spleen | 3.1 ± 0.6 | 2.5 ± 0.4 | 1.9 ± 0.3 |
| Kidneys | 4.5 ± 0.9 | 3.2 ± 0.6 | 2.1 ± 0.4 |
| Note: This is representative data and will vary based on the specific ADC and tumor model. |
Toxicity Assessment
Toxicity studies are essential to determine the safety profile of the ADC.
Protocol:
-
Animal Model:
-
Study Design:
-
Administer the ADC at multiple dose levels.
-
Include a control group receiving vehicle.
-
The dosing schedule may involve single or multiple doses.
-
-
Monitoring and Endpoints:
-
Clinical Observations: Monitor animals daily for any signs of toxicity.
-
Body Weight: Record body weights regularly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at various time points for analysis of blood cells and serum chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.
-
Quantitative Data Summary: Toxicity of T-DXd in Cynomolgus Monkeys
| Dose (mg/kg) | Dosing Schedule | Key Findings | Reference |
| ≥30 | Once every 3 weeks for 6 weeks or 3 months | Interstitial pneumonitis observed | [14][15] |
| 10, 30, 78.8 | Once every 3 weeks for 6 weeks | Dose-dependent incidence of interstitial pneumonitis | [14][15] |
| DXd alone (up to 12 mg/kg) | Once a week for 4 weeks | No lung toxicity observed | [14][15] |
Conclusion
The preclinical evaluation of this compound ADCs requires a multi-faceted approach employing various animal models. The protocols outlined in these application notes provide a framework for assessing the in vivo efficacy, pharmacokinetics, biodistribution, and toxicity of these complex therapeutic agents. The provided quantitative data from studies with structurally similar ADCs can serve as a valuable reference for experimental design and data interpretation. Careful and thorough preclinical evaluation is paramount for the successful clinical translation of novel ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interstitial pneumonitis related to trastuzumab deruxtecan, a human epidermal growth factor receptor 2-targeting Ab-drug conjugate, in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biopharmaceuticals that merge the antigen-targeting precision of monoclonal antibodies (mAbs) with the cell-killing power of cytotoxic small molecules.[1][2] This targeted delivery system has transformed cancer therapy by enhancing efficacy while minimizing systemic toxicity.[1] An ADC's complex structure, comprising a mAb, a cytotoxic payload, and a chemical linker, presents considerable analytical hurdles.[1][3] Key quality attributes such as the drug-to-antibody ratio (DAR), conjugation site uniformity, and linker stability are critical to the safety and effectiveness of the therapeutic.[1][4] Therefore, a suite of robust analytical methods is essential throughout the development and manufacturing process to ensure product quality and consistency.[1][5]
This document provides detailed application notes and protocols for the essential analytical techniques used in ADC characterization.
Drug-to- Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody and directly influences the ADC's potency and pharmacokinetic profile.[4][6][7]
HIC is a widely used method for determining DAR, especially for cysteine-linked ADCs, as it separates ADC species based on hydrophobicity under native conditions.[7][8][9]
Experimental Protocol:
-
Column: TSKgel Butyl-NPR (or equivalent HIC column)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm and 330 nm (or payload-specific wavelength)
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.[][11]
RP-HPLC is another powerful technique for DAR analysis and is compatible with mass spectrometry.[7][12] It is often used for more detailed analysis of drug load distribution.[7]
Experimental Protocol:
-
Column: C4 or C8 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and payload-specific wavelength, or Mass Spectrometry (MS)
-
Sample Preparation: For cysteine-linked ADCs, reduction of interchain disulfide bonds is required prior to analysis. This can be achieved by incubating the ADC with a reducing agent like DTT.
-
Data Analysis: The average DAR is calculated from the peak areas of the light and heavy chains with different drug loads.[]
MS provides a direct and accurate measurement of the molecular weight of the intact ADC and its subunits, enabling precise DAR determination.[2][3] Native MS is particularly useful for non-covalently linked ADCs.[13][14]
Experimental Protocol (Intact Mass Analysis):
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Sample Preparation: Desalt the ADC sample using a suitable method like size-exclusion chromatography (SEC) online with the MS.[13]
-
Ionization: Electrospray Ionization (ESI)
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the mass of the different ADC species. The DAR is calculated based on the mass difference between the unconjugated antibody and the drug-conjugated forms.[15]
| Method | Principle | Advantages | Limitations | Typical DAR Range |
| HIC | Separation based on hydrophobicity | Native analysis, good for cysteine-linked ADCs | Lower resolution for high DAR species, not MS-compatible | 0 - 8 |
| RP-HPLC | Separation based on polarity | High resolution, MS-compatible | Denaturing conditions | 0 - 8 |
| MS | Mass-to-charge ratio measurement | High accuracy and precision | Requires specialized equipment and expertise | 0 - 8 |
| UV-Vis | Spectrophotometry | Simple and quick | Provides an average DAR only, can be inaccurate | N/A |
Table 1: Comparison of DAR Determination Methods
Aggregation Analysis
ADC manufacturing processes can sometimes lead to the formation of aggregates, which can impact efficacy and immunogenicity.[6][16]
SEC is the standard method for quantifying aggregates and fragments based on their hydrodynamic radius.[17][18]
Experimental Protocol:
-
Column: TSKgel G3000SWxl (or equivalent SEC column)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.
-
Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
| Parameter | Unconjugated mAb | ADC Batch 1 | ADC Batch 2 (Stressed) |
| Monomer (%) | 99.5 | 98.2 | 92.5 |
| High Molecular Weight Species (Aggregates) (%) | 0.5 | 1.5 | 7.0 |
| Low Molecular Weight Species (Fragments) (%) | 0.0 | 0.3 | 0.5 |
Table 2: Example SEC Data for ADC Aggregation Analysis
Charge Variant Analysis
Charge heterogeneity is an important quality attribute of ADCs, arising from post-translational modifications and the conjugation process itself.[19][20]
IEX, particularly cation-exchange chromatography (CEX), is a powerful technique for separating and quantifying charge variants.
Experimental Protocol:
-
Column: BioResolve SCX mAb Column (or equivalent)
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: The relative percentages of acidic, main, and basic variants are determined from the peak areas in the chromatogram.
iCIEF is a high-resolution technique that separates proteins based on their isoelectric point (pI).[21]
Experimental Protocol:
-
Instrumentation: iCIEF system (e.g., ProteinSimple Maurice)
-
Sample Preparation: Mix the ADC sample with ampholytes and pI markers.
-
Focusing: Apply a voltage gradient to separate the charge variants.
-
Detection: Whole-column UV absorption imaging.
-
Data Analysis: The electropherogram shows peaks corresponding to different charge variants, which are quantified based on their peak areas.
| Variant | Unconjugated mAb (%) | ADC (%) |
| Acidic | 15.2 | 25.8 |
| Main | 75.1 | 60.5 |
| Basic | 9.7 | 13.7 |
Table 3: Example Charge Variant Analysis Data
Linker Stability Assessment
The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation, which could lead to off-target toxicity.[22][23]
This assay evaluates the rate of drug deconjugation in plasma from different species.[22]
Experimental Protocol:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[22]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[22]
-
Analyze the samples using an appropriate method (e.g., ELISA or LC-MS) to quantify the amount of intact ADC and released payload.[24]
| Linker Type | Species | Half-life (hours) | % Payload Release at 168h |
| Cleavable (Val-Cit) | Human | >150 | < 5 |
| Cleavable (Val-Cit) | Mouse | ~100 | ~10 |
| Non-cleavable | Human | >200 | < 2 |
| Non-cleavable | Mouse | >180 | < 3 |
Table 4: Example In Vitro Linker Stability Data
Binding and Potency Assays
These assays are essential to ensure that the conjugation process does not adversely affect the antibody's ability to bind to its target and that the ADC can effectively kill cancer cells.[25][26]
ELISA is a common method to assess the binding affinity of the ADC to its target antigen.[]
Experimental Protocol:
-
Coat a microplate with the target antigen.
-
Add serial dilutions of the ADC and the unconjugated antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal.
-
Compare the binding curves of the ADC and the unconjugated antibody to determine any change in affinity.
This assay measures the ability of the ADC to kill target cancer cells.[25]
Experimental Protocol:
-
Plate target cells in a 96-well plate.
-
Add serial dilutions of the ADC.
-
Incubate for a period of time (e.g., 72-96 hours).
-
Add a reagent to measure cell viability (e.g., CellTiter-Glo).
-
Measure the signal and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Caption: General workflow for the analytical characterization of ADCs.
Caption: Simplified signaling pathway of an ADC's mechanism of action.
References
- 1. adcreview.com [adcreview.com]
- 2. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. pharmiweb.com [pharmiweb.com]
- 11. waters.com [waters.com]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. waters.com [waters.com]
- 15. sciex.com [sciex.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. sciex.com [sciex.com]
- 20. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. benchchem.com [benchchem.com]
- 23. dls.com [dls.com]
- 24. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. marinbio.com [marinbio.com]
- 26. drugtargetreview.com [drugtargetreview.com]
Determining the Drug-to-Antibody Ratio (DAR) for DXd Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it directly impacts both its efficacy and safety profile.[1][2][3] An ADC with a low DAR may lack therapeutic potency, while an excessively high DAR can lead to instability, aggregation, and potential off-target toxicities.[4] Therefore, accurate and robust determination of the average DAR and the distribution of drug-loaded species is essential during ADC development and for quality control.[3]
This document provides detailed application notes and protocols for the determination of DAR for ADCs utilizing the highly potent topoisomerase I inhibitor, DXd, as the payload.[5][6] DXd-ADCs are characterized by a stable, selectively cleavable linker and a high potency payload, making precise DAR characterization paramount.[6][7][8] The primary methods covered include Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Structure of a DXd ADC
A DXd-based ADC is comprised of three main components: a monoclonal antibody that targets a specific tumor antigen, the DXd cytotoxic payload, and a linker that connects the antibody and payload.[9][10] The linker is designed to be stable in circulation and is typically cleaved by enzymes, such as cathepsins, that are upregulated in cancer cells.[7] This tumor-selective cleavage releases the active DXd payload within the target cell, leading to DNA damage and apoptosis.[7]
Caption: A simplified diagram of a DXd antibody-drug conjugate (ADC).
Core Methodologies for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each offering distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[][12][13] This technique relies on the Beer-Lambert law and the distinct absorbance spectra of the antibody and the DXd payload.[] By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the drug), the concentrations of the protein and the payload can be determined, and the average DAR can be calculated.[12][14]
Advantages:
-
Simple, fast, and requires minimal sample preparation.[3]
-
Useful for rapid, routine analysis and in-process control.[3]
Limitations:
-
Provides only the average DAR, not the distribution of different drug-loaded species.[3][14]
-
Can be inaccurate if the absorbance spectra of the antibody and the drug significantly overlap.[3]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficient of the naked monoclonal antibody (ε_Ab) at 280 nm.
-
Determine the molar extinction coefficient of the DXd payload (ε_Drug) at its wavelength of maximum absorbance (λ_max) and at 280 nm (ε_Drug,280).
-
-
Sample Preparation:
-
Dilute the DXd ADC sample to a concentration that falls within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and at the λ_max of the DXd payload (A_λmax).
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following equations based on the Beer-Lambert law:
-
A_280 = (ε_Ab * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Drug * C_Drug)
-
-
The average DAR is then calculated as: DAR = C_Drug / C_Ab.
-
Data Presentation:
| Parameter | Value |
| ε_Ab at 280 nm (M⁻¹cm⁻¹) | User-determined |
| ε_Drug at λ_max (M⁻¹cm⁻¹) | User-determined |
| ε_Drug at 280 nm (M⁻¹cm⁻¹) | User-determined |
| A_280 of ADC | Measured |
| A_λmax of ADC | Measured |
| Calculated Average DAR | Calculated |
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used and robust method for determining both the average DAR and the distribution of different drug-loaded species.[15][16] This technique separates molecules based on their hydrophobicity.[17] The conjugation of the hydrophobic DXd payload to the antibody increases its overall hydrophobicity. Therefore, ADC species with a higher number of conjugated drug molecules will be more hydrophobic and will be retained longer on the HIC column.[15][17]
Advantages:
-
Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[15]
-
Analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[16][18]
Limitations:
-
The use of high concentrations of non-volatile salts in the mobile phase makes it generally incompatible with direct MS analysis.[17]
-
May not be able to separate positional isomers of ADC species with the same DAR.[17]
Caption: A workflow diagram for DAR determination using HIC.
Experimental Protocol:
-
Materials and Reagents:
-
HIC column (e.g., Butyl or Phenyl-based)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with a UV detector
-
-
Sample Preparation:
-
Dilute the DXd ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species in the chromatogram.
-
The weighted average DAR is calculated using the following formula:
-
Weighted Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 (Unconjugated) | Example: 5.2 | Example: 5 |
| DAR2 | Example: 7.8 | Example: 15 |
| DAR4 | Example: 9.5 | Example: 40 |
| DAR6 | Example: 11.2 | Example: 30 |
| DAR8 | Example: 12.9 | Example: 10 |
| Weighted Average DAR | Calculated |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for DAR determination, often used as an orthogonal method to HIC.[15] For cysteine-linked ADCs, the analysis typically involves the reduction of the ADC to separate its light and heavy chains.[15][19] The drug-loaded and unloaded chains are then separated based on their hydrophobicity on a reversed-phase column.
Advantages:
-
Provides detailed information on the drug load distribution on both the light and heavy chains.[15]
-
The mobile phases used are generally compatible with mass spectrometry, allowing for LC-MS analysis.[19]
-
Can offer higher resolution for less hydrophobic ADCs compared to HIC.[20]
Limitations:
-
Requires denaturation and reduction of the ADC, so the native structure is not analyzed.[]
-
The analysis can be more complex than HIC.
Experimental Protocol:
-
Materials and Reagents:
-
RP column (e.g., C4 or C8)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
HPLC system with a UV detector
-
-
Sample Preparation (Reduction):
-
Incubate the DXd ADC sample with a reducing agent (e.g., DTT) to cleave the disulfide bonds and separate the light and heavy chains.
-
-
Chromatographic Conditions:
-
Column Temperature: Often elevated (e.g., 60-80°C) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV at 280 nm
-
Gradient: A gradient from low to high organic solvent (Mobile Phase B) is used for elution.
-
-
Data Analysis:
-
Integrate the peak areas for the light chain (LC), heavy chain (HC), and their drug-conjugated forms.
-
The weighted average DAR is calculated based on the peak area percentages and the number of drugs on each chain.
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) | Drug Load |
| Light Chain (LC) | Example: 10.1 | Example: 45 | 0 |
| LC-Drug | Example: 12.3 | Example: 5 | 1 |
| Heavy Chain (HC) | Example: 15.5 | Example: 10 | 0 |
| HC-Drug | Example: 17.2 | Example: 20 | 1 |
| HC-Drug₂ | Example: 18.9 | Example: 15 | 2 |
| HC-Drug₃ | Example: 20.4 | Example: 5 | 3 |
| Weighted Average DAR | Calculated |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization of ADCs by directly measuring the molecular weights of the different drug-loaded species.[3][21] This technique can be performed on the intact ADC (native MS) or on the reduced light and heavy chains.[21] Native size-exclusion chromatography (SEC) coupled with MS is often used for intact ADC analysis.[22]
Advantages:
-
Provides direct mass measurement, confirming the identity of each DAR species.
-
Can identify and quantify a wide range of product variants, including different glycoforms.[23]
-
Offers the highest level of detail for ADC characterization.
Limitations:
-
Requires more specialized instrumentation and expertise.
-
Data analysis can be complex due to the heterogeneity of the ADC.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Novel antibody-drug conjugates based on DXd-ADC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. DAIICHI SANKYO | Unlocking the potential of ADCs [dxd-adc-technology.com]
- 9. researchgate.net [researchgate.net]
- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. agilent.com [agilent.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. researchgate.net [researchgate.net]
- 23. sciex.com [sciex.com]
Application Notes and Protocols for Antibody Modification and Propargyl Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the modification of antibodies for conjugation with propargyl linkers. This methodology is central to the construction of advanced biotherapeutics, most notably Antibody-Drug Conjugates (ADCs), where precise and stable linkage of a payload to an antibody is paramount. The protocols detailed below leverage the power of "click chemistry," a suite of bioorthogonal reactions that are highly efficient and specific, ensuring the integrity and function of the antibody are maintained.
Two primary strategies for introducing propargyl groups onto an antibody are presented: non-specific modification of lysine (B10760008) residues and site-specific modification of engineered cysteines. Following modification, the propargylated antibody is ready for conjugation to an azide-containing molecule via either the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Introduction to Propargyl Linker Conjugation
The introduction of a terminal alkyne (propargyl group) onto an antibody provides a versatile chemical handle for subsequent conjugation reactions.[2] This is most commonly achieved through the use of bifunctional linkers that contain a reactive group for antibody modification and a terminal alkyne for "clicking" with an azide-functionalized payload.[2][3] The resulting triazole linkage formed via click chemistry is highly stable, a critical feature for in vivo applications of ADCs.[4]
The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the antibody and payload to the reaction conditions. CuAAC is a rapid and high-yielding reaction but requires a copper catalyst, which can be cytotoxic and may need to be removed from the final product.[5] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO) to react with an azide, but the kinetics are generally slower than CuAAC.[4][6][7]
Experimental Protocols
Antibody Modification with Propargyl Linkers via Lysine Residues
This protocol describes the non-specific modification of lysine residues on an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized propargyl linker (e.g., Propargyl-PEG-NHS ester).[2][3] This method is straightforward but results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).[8]
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG-NHS ester (or similar alkyne-NHS ester)[9][10]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)[]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., G25) for purification[12]
Protocol:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the reaction buffer (PBS, pH 8.0-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.[6]
-
-
Linker Preparation:
-
Prepare a fresh 10 mM stock solution of the Propargyl-PEG-NHS ester in anhydrous DMSO.[4]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Propargyl-PEG-NHS ester to the antibody solution.[4] The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by hydrolyzing any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by purifying the propargylated antibody using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[12]
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of propargyl groups per antibody, using MALDI-TOF mass spectrometry or by reacting with an azide-functionalized fluorescent dye and measuring the absorbance.
-
Site-Specific Antibody Modification via Engineered Cysteines
This protocol is for the site-specific modification of an antibody with an engineered cysteine residue using a maleimide-functionalized propargyl linker. This approach yields a more homogeneous product with a defined DAR.[13]
Materials:
-
Cysteine-engineered antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-propargyl linker
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Desalting columns for purification
Protocol:
-
Antibody Reduction:
-
Add a 2-5 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to selectively reduce the engineered interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Immediately purify the reduced antibody using a desalting column equilibrated with degassed reaction buffer to remove excess TCEP.
-
-
Linker Preparation:
-
Prepare a fresh 10 mM stock solution of the maleimide-propargyl linker in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved maleimide-propargyl linker to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add the quenching solution to cap any unreacted maleimide (B117702) groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the propargylated antibody using a desalting column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the DAR using mass spectrometry. A homogeneous product with the expected DAR should be observed.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a propargylated antibody to an azide-containing payload using a copper(I) catalyst.[5]
Materials:
-
Propargylated antibody
-
Azide-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns for purification
Protocol:
-
Reagent Preparation:
-
Prepare fresh stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[5]
-
-
Catalyst Preparation:
-
In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex.[5] Let it stand for a few minutes.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the propargylated antibody with a 4-10 fold molar excess of the azide-functionalized payload.[5]
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide).[5]
-
Initiate the reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide).[5]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]
-
-
Purification:
-
Purify the resulting ADC using a desalting column or other appropriate chromatography method to remove unreacted payload, catalyst, and other small molecules.[5]
-
-
Characterization:
-
Analyze the final ADC for purity, aggregation (by SEC-HPLC), and DAR (by HIC-HPLC or mass spectrometry).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified antibody to a payload containing a strained alkyne, such as dibenzocyclooctyne (DBCO).[7]
Materials:
-
Azide-modified antibody (prepared using an Azide-NHS ester, for example)
-
DBCO-functionalized payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns for purification
Protocol:
-
Antibody and Payload Preparation:
-
Ensure the azide-modified antibody and DBCO-functionalized payload are in the reaction buffer.
-
Prepare a stock solution of the DBCO-payload in DMSO.[7]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the ADC using a desalting column to remove the excess DBCO-payload.[7]
-
-
Characterization:
-
Analyze the final ADC for purity, aggregation, and DAR as described for the CuAAC protocol.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Antibody Modification
| Parameter | Lysine Modification (NHS Ester) | Cysteine Modification (Maleimide) |
| Target Residue | Lysine | Engineered Cysteine |
| Homogeneity | Heterogeneous | Homogeneous |
| Linker Type | Propargyl-PEG-NHS ester | Maleimide-propargyl linker |
| Molar Excess of Linker | 10-20 fold | 5-10 fold |
| Reaction pH | 8.0 - 8.5 | 7.0 |
| Reaction Time | 1-2 hours | 1-2 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Quenching Agent | 1 M Tris-HCl | 10 mM N-acetylcysteine |
Table 2: Summary of Reaction Conditions for Click Chemistry Conjugation
| Parameter | CuAAC | SPAAC |
| Alkyne Type | Terminal Alkyne | Strained Alkyne (e.g., DBCO) |
| Catalyst | Copper(I) | None |
| Ligand | THPTA or similar | Not applicable |
| Reducing Agent | Sodium Ascorbate | Not applicable |
| Molar Excess of Payload | 4-10 fold | 2-4 fold |
| Reaction Time | 30-60 minutes | 2-24 hours |
| Reaction Temperature | Room Temperature | 4°C or Room Temperature |
Visualizations
Caption: Overall workflow for antibody modification and conjugation.
Caption: Lysine modification signaling pathway.
Caption: Cysteine modification signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyne-PEG3-NHS ester (A270038) | Antibodies.com [antibodies.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Propargyl-PEG4-GGFG-DXd ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug, enabling targeted delivery to cancer cells.[][2][3] The manufacturing of ADCs is a complex process that results in a heterogeneous mixture of species, including unconjugated mAb, ADC molecules with varying drug-to-antibody ratios (DAR), free drug-linker, and aggregates.[][4][5] Effective purification is therefore a critical step to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.[4][5]
This document provides detailed application notes and protocols for the purification of ADCs constructed with the Propargyl-PEG4-GGFG-DXd drug-linker. This linker-drug combination consists of a PEG4 spacer, a GGFG cleavable peptide linker, and the potent topoisomerase I inhibitor DXd.[6][7][8][9][10][11] The purification strategies outlined below are designed to remove process-related impurities and to isolate ADC species with desired characteristics.
Key Purification Technologies
The purification of ADCs primarily relies on chromatographic techniques that separate molecules based on differences in their physicochemical properties such as size, charge, and hydrophobicity.[][4] The most common methods employed for ADC purification are:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC is a powerful tool for separating ADCs with different DARs and removing unconjugated antibody.[12][13][14][15]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities like free drug-linker.[16][17][18][19]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. IEX can be used to remove charged variants and some process-related impurities.[][20][21][22] Cation exchange chromatography (CEX) is often used in the polishing steps of ADC purification.[3][23]
Experimental Workflow for ADC Purification
A typical workflow for the purification of this compound ADCs involves a multi-step chromatographic process to ensure high purity and a well-defined product.
Caption: A multi-step chromatographic workflow for ADC purification.
Application Notes and Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a critical step for controlling the drug-to-antibody ratio (DAR) distribution of the final ADC product.[15] The hydrophobicity of the ADC increases with the number of conjugated DXd molecules, allowing for the separation of different DAR species.
Data Presentation: Expected HIC Performance
| Parameter | Typical Value | Reference |
| Recovery | >60% | [24] |
| Purity (Target DAR) | >95% | - |
| Unconjugated mAb Removal | To non-detectable levels | - |
Experimental Protocol: Preparative HIC
This protocol is a general guideline and should be optimized for the specific this compound ADC.
Materials:
-
HIC Column: Phenyl-based resin (e.g., ToyoPearl Phenyl-650S)[24]
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0[12][24]
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0[12]
-
Chromatography System: AKTA Pure or similar[24]
-
Crude ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5 column volumes (CV) of Buffer A.[12]
-
Sample Preparation: Dilute the crude ADC sample with an equal volume of Buffer A to promote binding to the resin.[24]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 30 CV.[12] Different DAR species will elute at different concentrations of Buffer B, with higher DAR species eluting later.
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the collected fractions by analytical HIC or other methods to determine the DAR of each fraction.
-
Pooling: Pool the fractions containing the desired DAR species.
-
Column Cleaning and Storage: Clean the column with 0.5 N NaOH and store in 20% Ethanol.[12]
Size Exclusion Chromatography (SEC) for Aggregate and Free Drug Removal
SEC is employed to remove high molecular weight aggregates, which can impact immunogenicity and pharmacokinetics, and to clear residual low molecular weight species like the free drug-linker.[16][17][19]
Data Presentation: Expected SEC Performance
| Parameter | Typical Value | Reference |
| Aggregate Removal | To <1% | [23] |
| Free Drug-linker Removal | To non-detectable levels | [17] |
| Product Recovery | >90% | [] |
Experimental Protocol: Preparative SEC
Materials:
-
SEC Column: Appropriate for protein separation in the size range of the ADC (e.g., Agilent AdvanceBio SEC)[16]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
Chromatography System: Standard HPLC or FPLC system.
-
HIC-purified ADC sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Sample Loading: Inject the HIC-purified ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak. The aggregates will elute first, followed by the monomer, and then the low molecular weight impurities.
-
Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates and free drug-linker.
Ion Exchange Chromatography (IEX) for Polishing
IEX, particularly cation exchange chromatography (CEX), can be used as a final polishing step to remove remaining impurities and charge variants.[21][22][23]
Data Presentation: Expected IEX Performance
| Parameter | Typical Value | Reference |
| vHMWS Removal | ≥ 85% (to ≤ 0.1%) | [23] |
| Product Recovery | High | [23] |
| Charge Variant Reduction | Dependent on process | [20] |
Experimental Protocol: CEX in Flow-Through Mode
This protocol is designed for the removal of positively charged impurities and aggregates.
Materials:
-
CEX Column: Strong or weak cation exchange resin.
-
Equilibration/Wash Buffer: A buffer with a pH below the isoelectric point (pI) of the ADC, where the ADC has a net positive charge but impurities to be removed have a stronger positive charge or the ADC does not bind.
-
Elution Buffer (if needed for bound impurities): A high salt buffer (e.g., containing 1 M NaCl).
-
Chromatography System: Standard FPLC system.
-
SEC-purified ADC sample
Procedure:
-
Column Equilibration: Equilibrate the CEX column with the equilibration buffer.
-
Sample Loading: Load the SEC-purified ADC sample onto the column. The ADC should flow through the column while more positively charged impurities bind.
-
Collection: Collect the flow-through containing the purified ADC.
-
Wash: Wash the column with the equilibration buffer to ensure complete recovery of the product.
-
Elution of Impurities: Elute bound impurities with the high salt elution buffer.
-
Analysis: Analyze the collected flow-through to confirm the removal of impurities.
ADC Characterization
Following purification, a comprehensive analytical characterization of the ADC is required to ensure it meets the predefined quality attributes.[2][5]
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound| CAS NO:2762518-94-3| GlpBio [glpbio.cn]
- 8. ebiohippo.com [ebiohippo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. agilent.com [agilent.com]
- 17. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. agilent.com [agilent.com]
- 20. Ion Exchange Chromatography (IEX) - Creative Proteomics [creative-proteomics.com]
- 21. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the GGFG Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental applications of the Gly-Gly-Phe-Gly (GGFG) cleavable linker, a critical component in advanced drug delivery systems. The protocols offer step-by-step guidance for key experiments to evaluate its synthesis, cleavage, and stability.
Introduction
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a protease-sensitive cleavable linker designed for the targeted release of therapeutic payloads. Its sequence is recognized and cleaved by lysosomal proteases, particularly cathepsin B and cathepsin L, which are often overexpressed in the tumor microenvironment.[1][2] This targeted cleavage mechanism ensures that the active drug is released preferentially at the site of action, minimizing systemic toxicity and enhancing the therapeutic index. The GGFG linker has gained significant prominence with its successful incorporation into the highly effective antibody-drug conjugate (ADC), Trastuzumab deruxtecan.[3][4]
Applications of the GGFG Cleavable Linker
The primary and most well-documented application of the GGFG linker is in the design of Antibody-Drug Conjugates (ADCs) . In this context, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. Following the binding of the ADC to the cancer cell and subsequent internalization, the GGFG linker is cleaved within the lysosome, releasing the payload to exert its cell-killing effect.
While less documented in peer-reviewed experimental studies, the GGFG linker holds potential for other targeted drug delivery applications, including:
-
PROteolysis TArgeting Chimeras (PROTACs): As a cleavable linker in PROTACs, GGFG could potentially be used to release a warhead or a targeting ligand in a specific cellular compartment, offering an additional layer of control over PROTAC activity.
-
Targeted Release of Fluorescent Probes: GGFG can be used to quench the fluorescence of a reporter molecule. Upon enzymatic cleavage, the fluorophore is released, providing a method to monitor enzyme activity in vitro or in vivo.
-
Other Drug Delivery Systems: The GGFG linker can be incorporated into various targeted drug delivery platforms, such as nanoparticles and polymer-drug conjugates, to facilitate the controlled release of a therapeutic agent in response to the enzymatic environment of the target tissue.[5]
Data Presentation: Quantitative Analysis of GGFG Linker Performance
The following table summarizes key quantitative data related to the performance of GGFG and comparable linkers from various studies. This data is essential for understanding the stability and cleavage kinetics critical for effective drug delivery.
| Linker Sequence | Enzyme | Incubation Time | % Payload Release | Cleavage Rate (pmol/min) | Plasma Stability (% Release) | Reference |
| GGFG | Cathepsin L | 72 hours | Nearly complete | - | - | [1] |
| GGFG | Cathepsin B | 72 hours | Minimal | - | - | [1] |
| Val-Cit | Cathepsin B | 4 hours | >90% | 150 | <10% (72 hours) | [1] |
| Val-Ala | Cathepsin B | - | - | - | - | [2] |
| Phe-Lys | Cathepsin B | - | - | - | - | [2] |
| DS8201a (GGFG linker) | Mouse, Rat, Human Plasma | 21 days | 1-2% | - | High | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a GGFG-PABC-Payload Conjugate
This protocol describes the manual solid-phase synthesis of a GGFG peptide linker attached to a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, followed by conjugation to a payload. The Fmoc/tBu strategy is employed.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Payload with a free amine or hydroxyl group
-
p-Nitrophenyl chloroformate-PABC (pNP-PABC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (First Glycine):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (negative result).
-
Wash the resin as in step 2.
-
-
Sequential Coupling of Amino Acids: Repeat steps 2 and 3 for the subsequent amino acids in the GGFG sequence: Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-Gly-OH.
-
Attachment of PABC Spacer:
-
After the final Fmoc deprotection of the N-terminal Glycine, wash the resin with DMF.
-
Dissolve pNP-PABC (2 eq) and DIPEA (4 eq) in DMF.
-
Add the solution to the resin and shake overnight.
-
Wash the resin as in step 2.
-
-
Payload Conjugation:
-
Dissolve the payload (with a free amine or hydroxyl group) (1.5 eq) and DIPEA (3 eq) in DMF.
-
Add the solution to the resin and shake for 4-6 hours.
-
Wash the resin as in step 2.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude GGFG-PABC-Payload conjugate by reverse-phase HPLC.
Caption: Workflow for the in vitro cathepsin cleavage assay.
Protocol 3: Plasma Stability Assay
This protocol describes an assay to assess the stability of the GGFG-linked payload in plasma.
Materials:
-
GGFG-linked payload
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike the GGFG-linked payload into the plasma at a final concentration of 10 µM.
-
As a control, spike the payload into PBS at the same concentration.
-
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and up to 21 days), take an aliquot of each sample.
-
-
Protein Precipitation and Extraction:
-
Add 3 volumes of cold acetonitrile to the plasma samples to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact GGFG-linked payload and any released payload.
-
Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the plasma stability and half-life.
Logical Relationship of Linker Properties
Caption: Relationship between GGFG linker properties and therapeutic outcome.
Conclusion
The GGFG cleavable linker is a valuable tool in the development of targeted therapies, particularly ADCs. Its high stability in circulation and specific cleavage by lysosomal proteases contribute to a favorable safety and efficacy profile. The protocols provided herein offer a framework for the synthesis and evaluation of GGFG-based conjugates, enabling researchers to explore and optimize their potential in various drug delivery applications. Further research into the application of the GGFG linker in emerging modalities like PROTACs is warranted to expand its utility in precision medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for propargyl click chemistry
Welcome to the technical support center for propargyl click chemistry, specifically focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during propargyl click chemistry experiments in a question-and-answer format.
Q1: Why is my reaction yield low or non-existent?
A1: Low or no product yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity and the reaction environment.
-
Inactive Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1]
-
Poor Substrate Solubility: If your azide (B81097) or alkyne substrates are not fully dissolved, the reaction will be inefficient.[1]
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically block the reaction from occurring.[1]
-
Solution: Increase the reaction time and/or temperature. Using a more active catalyst system, potentially with a specialized ligand, can also help overcome steric hindrance.[1]
-
-
Copper Sequestration: In biological systems, molecules like proteins or DNA can bind to copper ions, making them unavailable to catalyze the reaction.[6][7]
Q2: How can I minimize side reactions, such as the homocoupling of alkynes (Glaser coupling)?
A2: Alkyne homocoupling is a common side reaction that forms diynes.
-
Solution: The addition of a slight excess of a reducing agent like sodium ascorbate can help prevent oxidative homocoupling.[2] Using a stabilizing ligand for the copper catalyst is also highly recommended to minimize this and other side reactions.[1]
Q3: My biomolecule (protein, DNA, etc.) is degrading during the reaction. What can I do?
A3: The standard CuAAC conditions using CuSO₄ and sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[7][8]
-
Solution:
-
Use a Stabilizing Ligand: Ligands like THPTA or BTTAA not only accelerate the reaction but also protect the copper catalyst and can act as sacrificial reductants, protecting biomolecules from oxidation.[7][8][9][10] It is recommended to use at least five equivalents of the ligand relative to the copper.[3][7]
-
Add a Scavenger: Aminoguanidine can be added to the reaction to intercept byproducts of ascorbate oxidation that might otherwise modify or crosslink proteins.[3][8]
-
Alternative Reducing Agents: If substrates are particularly sensitive to ascorbate, hydroxylamine (B1172632) can be used as an alternative reducing agent.[6][7]
-
Use a Pre-formed Cu(I) Complex: Using a Cu(I) salt directly (e.g., CuBr, CuOAc) can avoid the need for a reducing agent, but requires stricter exclusion of air.[6][7][11]
-
Q4: What is the optimal order for adding reagents?
A4: The order of addition is critical to prevent premature reactions and catalyst deactivation.
-
Recommended Procedure:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the copper-ligand complex to form.[4]
-
Add this catalyst-ligand mixture to the solution containing your azide and alkyne substrates.[3][4]
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate) last.[3][4] This final addition is crucial to prevent the premature reduction of Cu(II) before it can be complexed by the ligand, which could lead to the formation of inactive copper species.[4]
-
Q5: How do I purify my final product and remove the copper catalyst?
A5: Purification is essential to remove unreacted starting materials and the potentially toxic copper catalyst.
-
For Small Molecules: Standard chromatographic techniques like column chromatography are often effective.[1] Products may also be purified by precipitation and filtration or extraction.[1][2]
-
For Biomolecules:
-
Size-Exclusion Methods: For larger molecules like oligonucleotides or proteins, molecular weight cut-off (MWCO) centrifugation is a rapid and effective method to separate the conjugated product from smaller molecules and catalysts.[12]
-
Chelating Agents: Copper ions can be removed by washing or dialysis with solutions containing a chelating agent like EDTA.[7]
-
Copper-adsorbing Resins: Resins like Cuprisorb® can be used, but may also bind to biomolecules, so their use should be evaluated carefully.[7]
-
Quantitative Data Summary
The following tables provide typical concentration ranges and component ratios for setting up a CuAAC reaction.
Table 1: Typical Reagent Concentrations for Bioconjugation
| Reagent | Final Concentration | Notes |
| Alkyne-modified Biomolecule | ~50-60 µM | Can be adjusted based on the specific experiment. |
| Azide Cargo | 2-5 equivalents to alkyne | A slight excess of the smaller molecule is often used. |
| CuSO₄ | 50-100 µM | Higher concentrations up to 0.5 mM may be needed in some cases.[3][13] |
| Ligand (e.g., THPTA, BTTAA) | 5 equivalents to CuSO₄ | A higher ratio can be used if biomolecule degradation is a concern.[3][7] |
| Sodium Ascorbate | 5 mM | A 3- to 10-fold excess is common.[8] |
Data synthesized from multiple sources, including a protocol using propargyl alcohol as a model alkyne.[6][7]
Table 2: Common Copper Sources, Ligands, and Reducing Agents
| Component | Examples | Key Features |
| Copper Source | CuSO₄, Cu(OAc)₂, CuBr, CuI | Cu(II) salts are common and used with a reducing agent. Cu(I) salts are used directly but are oxygen-sensitive.[2][6][7] |
| Reducing Agent | Sodium Ascorbate, Hydroxylamine | Sodium ascorbate is the most common.[2][3][7][9] Hydroxylamine is an alternative for sensitive substrates.[6][7] |
| Stabilizing Ligand | THPTA, BTTAA, TBTA | Water-soluble ligands that accelerate the reaction and protect the catalyst and biomolecules.[9][10][14] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for specific applications.
-
Prepare Stock Solutions:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7).
-
Azide cargo in a compatible solvent (e.g., DMSO).
-
20 mM CuSO₄ in water.
-
50 mM THPTA ligand in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine the alkyne-biomolecule and buffer to a volume of 432.5 µL to achieve the desired final concentration (e.g., ~58 µM).
-
Add 10 µL of the azide cargo stock solution.
-
In a separate tube, prepare the catalyst premix: combine 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Mix well.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.
-
-
Incubation:
-
Workup and Purification:
Protocol for Testing Reaction Efficiency with a Fluorogenic Probe
Before committing expensive reagents, you can test your reaction conditions using a model alkyne (e.g., propargyl alcohol) and a fluorogenic azide (e.g., coumarin (B35378) azide), which becomes fluorescent upon triazole formation.[3][6][7]
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine 446.2 µL of a 560 µM propargyl alcohol solution in your chosen buffer.
-
Add 10 µL of a 5 mM fluorogenic azide stock solution (final concentration will be 100 µM).
-
Add a premixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.
-
Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate (final concentration will be 5 mM).
-
-
Analysis:
-
Incubate the reaction for 1 hour at room temperature.
-
Measure the fluorescence at the appropriate wavelength (e.g., 470 nm for coumarin triazole).[3]
-
This fluorescence intensity can be used to define a near-100% reaction completion and serve as a benchmark for your actual bioconjugation experiment.[6][7]
-
Visualizations
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for a typical CuAAC bioconjugation reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting guide for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. lumiprobe.com [lumiprobe.com]
Technical Support Center: Troubleshooting Low DAR in DXd ADC Conjugation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with low Drug-to-Antibody Ratio (DAR) during the conjugation of DXd (Deruxtecan) to antibodies via cysteine-maleimide linkage.
Troubleshooting Guide
This guide addresses specific issues that can lead to a low DAR and provides actionable steps for resolution.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low average DAR despite using the correct molar ratio of drug-linker to antibody. | 1. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.[1] 2. Suboptimal Conjugation Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[2] 3. Maleimide (B117702) Hydrolysis: The maleimide group on the linker is susceptible to hydrolysis, rendering it inactive for conjugation. 4. Interfering Buffer Components: Substances in the antibody buffer may interfere with the reduction or conjugation reactions.[2] 5. Inactive Drug-Linker: The DXd-linker may have degraded due to improper storage or handling.[2] | 1. Optimize Reduction: Systematically vary the molar ratio of the reducing agent (e.g., TCEP), temperature, and incubation time. Verify the number of free thiols using Ellman's assay. 2. Optimize Conjugation: Ensure the reaction pH is between 6.5-7.5.[1][3] Optimize temperature and reaction time. 3. Minimize Hydrolysis: Prepare maleimide-linker solutions immediately before use and maintain the recommended pH. 4. Perform Buffer Exchange: Exchange the antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer with EDTA) to remove interfering components.[2] 5. Confirm Drug-Linker Activity: Use a fresh batch of the DXd-linker or verify the activity of the existing stock.[2] |
| Inconsistent DAR between batches. | 1. Variability in Starting Materials: Inconsistent antibody purity or concentration, or variable activity of the drug-linker. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[2] 3. Inconsistent Purification Process: Differences in the purification method can lead to the enrichment of different DAR species.[2] | 1. Characterize Starting Materials: Thoroughly characterize all starting materials, including antibody purity and concentration, before each conjugation. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility.[2] 3. Standardize Purification Protocol: Use a consistent and well-defined purification method for all batches.[2] |
| High levels of unconjugated antibody (DAR=0). | 1. Insufficient Reduction: Not enough disulfide bonds are being reduced to provide sufficient sites for conjugation. 2. Premature Quenching of Reaction: The quenching agent is added before the conjugation reaction has gone to completion. 3. Steric Hindrance: The conjugation sites on the antibody may be sterically hindered, preventing the bulky DXd-linker from accessing them. | 1. Increase Reducing Agent Concentration: Gradually increase the molar excess of TCEP and monitor the number of free thiols. 2. Optimize Reaction Time: Extend the conjugation reaction time before adding the quenching agent. 3. Consider Linker Design: If steric hindrance is suspected, a linker with a longer spacer arm may be beneficial. |
| Presence of high molecular weight aggregates. | 1. Hydrophobicity of the Payload: DXd is a hydrophobic molecule, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[2] 2. Suboptimal Buffer Conditions: Incorrect pH or the absence of stabilizing excipients in the formulation buffer can promote aggregation. | 1. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation may result in a lower average DAR but can reduce aggregation.[2] 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[2] 3. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature or for a shorter duration.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical target DAR for a DXd ADC?
A1: For potent topoisomerase I inhibitors like DXd, a high drug loading is often desirable. DXd-based ADCs typically have a high drug-to-antibody ratio, often around 8.
Q2: What are the main causes of low DAR in a cysteine-based DXd ADC conjugation?
A2: Low DAR in a cysteine-based conjugation process primarily stems from three main stages:
-
Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds leads to fewer available free thiol groups for conjugation.[1]
-
Maleimide Conjugation: Suboptimal reaction conditions, such as incorrect pH, can lead to inefficient conjugation of the maleimide group of the linker-drug to the antibody's free thiols.[1]
-
Maleimide Instability: The maleimide group is prone to hydrolysis, especially at pH values above 7.5, which renders it non-reactive towards thiols.
Q3: How does the molar ratio of TCEP to antibody affect the final DAR?
A3: The molar ratio of TCEP (tris(2-carboxyethyl)phosphine) to antibody is a critical parameter that directly influences the number of reduced disulfide bonds and, consequently, the final DAR. Increasing the TCEP to antibody ratio generally leads to a higher number of available thiol groups for conjugation and thus a higher DAR. However, excessive reduction can lead to antibody fragmentation and aggregation.
Q4: What is the optimal pH for the maleimide-thiol conjugation reaction?
A4: The optimal pH range for the reaction between a thiol and a maleimide is typically between 6.5 and 7.5.[1][3] Within this range, the thiol is sufficiently deprotonated to be reactive, while the maleimide group remains relatively stable and selective for thiols over other nucleophiles like amines.
Q5: How can I accurately determine the DAR of my DXd ADC?
A5: Several analytical techniques can be used to determine the DAR of an ADC. The most common methods are Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectroscopy. HIC separates ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of different DAR species. UV-Vis spectroscopy provides a rapid determination of the average DAR by measuring the absorbance of the antibody and the drug at different wavelengths.
Quantitative Data Summary
Table 1: Effect of TCEP to Antibody Molar Ratio on Average DAR
| Molar Ratio of TCEP:mAb | Average DAR |
| 2:1 | ~1.5 - 2.5 |
| 3:1 | ~3.0 - 4.0 |
| 4:1 | ~4.5 - 5.5 |
| 5:1 | ~6.0 - 7.0 |
| >6:1 | >7.0 (with increased risk of aggregation) |
Note: These are approximate values and can vary depending on the specific antibody, buffer conditions, and reaction time.
Table 2: Influence of pH on Maleimide-Thiol Conjugation Efficiency
| pH | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction with TCEP
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using TCEP.
Materials:
-
Monoclonal antibody (mAb) solution (5-10 mg/mL in a suitable buffer like PBS)
-
TCEP hydrochloride
-
Reduction Buffer (e.g., 100 mM phosphate buffer, 5 mM EDTA, pH 7.0-7.5)
-
Desalting columns
Procedure:
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the Reduction Buffer.
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the mAb into the Reduction Buffer. Adjust the mAb concentration to 5-10 mg/mL.
-
Reduction Reaction: Add the required volume of the TCEP stock solution to the mAb solution to achieve the desired molar excess (e.g., 2-5 fold molar excess over the antibody).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.
Protocol 2: DXd-Maleimide Conjugation to Reduced Antibody
This protocol outlines the conjugation of the maleimide-activated DXd linker to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
DXd-maleimide linker stock solution (e.g., 10 mM in a compatible organic solvent like DMSO)
-
Conjugation Buffer (e.g., 100 mM phosphate buffer, 5 mM EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., 100 mM N-acetylcysteine)
Procedure:
-
Prepare Drug-Linker Solution: Dilute the DXd-maleimide stock solution in the Conjugation Buffer to the desired final concentration.
-
Conjugation Reaction: Add the diluted DXd-maleimide solution to the reduced antibody solution. A typical molar excess of the drug-linker to the antibody is 5-10 fold. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.
-
Quenching: Add the quenching solution in molar excess to the unreacted maleimide groups and incubate for 20-30 minutes at room temperature.
-
Purification: Purify the ADC using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC), to remove unreacted drug-linker, quenching agent, and any aggregates.
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
This protocol provides a general method for determining the average DAR and the distribution of different DAR species of an ADC using HIC-HPLC.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the purified ADC sample onto the column.
-
Elution: Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, 6, 8). The average DAR is calculated based on the weighted average of the peak areas of the different DAR species.
Protocol 4: Average DAR Determination by UV-Vis Spectroscopy
This protocol describes the determination of the average DAR of an ADC using UV-Vis spectroscopy.
Materials:
-
Purified ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
DXd-linker (for determining extinction coefficient)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280).
-
Measure the molar extinction coefficients of the DXd-linker at 280 nm (ε_Drug,280) and at its wavelength of maximum absorbance (λ_max) (ε_Drug,λmax).
-
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC sample at 280 nm (A_280) and at the λ_max of the drug (A_λmax).
-
Calculate Average DAR: Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug), and subsequently the average DAR:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Drug,λmax * C_Drug) (assuming antibody absorbance at λ_max is negligible)
-
Solve for C_Drug and C_Ab.
-
Average DAR = C_Drug / C_Ab
-
Mandatory Visualizations
Caption: Workflow for DXd ADC conjugation and analysis.
Caption: Thiol-Maleimide conjugation reaction mechanism.
Caption: Troubleshooting decision tree for low DAR.
References
GGFG Peptide Linker Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GGFG (Gly-Gly-Phe-Gly) peptide linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the development and handling of ADCs featuring GGFG linkers.
Issue 1: ADC Aggregation and Precipitation
Symptoms:
-
Visible particulates or cloudiness in the ADC solution.
-
Increase in high molecular weight species observed by Size Exclusion Chromatography (SEC).
-
Inconsistent results in cell-based assays.
-
Poor in vivo efficacy and rapid clearance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity of the GGFG Linker and Payload | The GGFG linker, composed of hydrophobic amino acids, can contribute to the overall hydrophobicity of the ADC, leading to aggregation, especially at high drug-to-antibody ratios (DAR)[1]. To mitigate this, consider the following: Reduce the Drug-to-Antibody Ratio (DAR): A lower DAR can decrease the overall hydrophobicity of the ADC.Incorporate a Hydrophilic Spacer: Introducing a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), into the linker design can counteract the hydrophobicity of the GGFG sequence and the payload[2].Optimize Formulation: Screen different formulation buffers with varying pH and excipients to enhance ADC stability. |
| Suboptimal Conjugation Conditions | The conditions used for conjugation can significantly impact ADC stability. Co-solvent Concentration: While organic co-solvents may be necessary to solubilize the linker-payload, high concentrations can denature the antibody and promote aggregation. Titrate the co-solvent to the lowest effective concentration.pH: The pH of the conjugation buffer can influence both the reaction efficiency and the stability of the antibody. Ensure the pH is optimal for the specific conjugation chemistry and the antibody. |
| Improper Storage and Handling | Temperature fluctuations and freeze-thaw cycles can induce aggregation. Storage Temperature: Store the ADC at the recommended temperature, typically 2-8°C. Avoid freezing unless validated for your specific ADC.Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot the ADC into single-use vials if repeated use is necessary. |
Issue 2: Premature Cleavage of the GGFG Linker
Symptoms:
-
Detection of free payload in plasma or serum stability assays.
-
Off-target toxicity in in vivo studies.
-
Reduced efficacy of the ADC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Non-target Proteases | While GGFG is primarily cleaved by lysosomal proteases like cathepsins, other proteases could potentially cleave the linker, especially in the tumor microenvironment[3][4]. Characterize the Cleavage Products: Use LC-MS/MS to identify the cleavage site and any unexpected fragments. This can help determine if a non-target protease is involved.Modify the Linker Sequence: While GGFG is generally stable, alternative sequences with different protease sensitivities could be explored if off-target cleavage is a persistent issue. |
| Instability in Specific Biological Matrices | The stability of the GGFG linker can vary between different biological fluids (e.g., mouse plasma vs. human plasma). Matrix-Specific Stability Studies: Conduct stability studies in the relevant biological matrix (e.g., the plasma of the animal species used for in vivo studies) to accurately assess linker stability. The GGFG linker has demonstrated high stability in both human and mouse plasma[5]. |
| Assay Conditions | The conditions of the stability assay itself could lead to artificial cleavage. pH and Temperature Control: Ensure that the pH and temperature of the assay buffer are maintained within the physiological range to avoid accelerated degradation[6][7].Protease Inhibitors: In control experiments, the addition of a broad-spectrum protease inhibitor cocktail can help determine if cleavage is enzymatically mediated. |
Frequently Asked Questions (FAQs)
Q1: How stable is the GGFG linker in plasma?
The GGFG linker is known for its high stability in systemic circulation[4]. For instance, Trastuzumab deruxtecan (B607063) (Enhertu®), which utilizes a GGFG linker, has shown excellent plasma stability[].
Q2: What enzymes are responsible for cleaving the GGFG linker?
The GGFG linker is primarily designed to be cleaved by lysosomal proteases, particularly cathepsins[3][9]. Cathepsin L has been reported to be more efficient at cleaving the GGFG linker than Cathepsin B[10].
Q3: Can the hydrophobicity of the GGFG linker be a problem?
Yes, the hydrophobic nature of the amino acids in the GGFG sequence can contribute to the overall hydrophobicity of the ADC, which may lead to aggregation, especially with high drug-to-antibody ratios (DARs)[1].
Q4: How can I monitor the stability of my GGFG-containing ADC?
Several analytical techniques can be used to monitor ADC stability:
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregates[2][11].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) and identify any cleavage products[2][12].
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of intact ADC.
Q5: What is the expected cleavage site of the GGFG linker?
Cathepsins typically cleave the peptide bond C-terminal to the Phenylalanine (Phe) residue in the GGFG sequence.
Quantitative Data Summary
The following table summarizes a comparison of the plasma stability of GGFG and Val-Cit linkers from various studies.
| Linker | Biological Matrix | Stability Metric (% Intact ADC or % Payload Release) | Reference |
| GGFG | Human Plasma | High stability reported | [5] |
| GGFG | Mouse Plasma | High stability reported | [5] |
| Val-Cit | Human Plasma | Generally stable | [13] |
| Val-Cit | Mouse Plasma | Susceptible to cleavage by carboxylesterase 1C (Ces1C), leading to lower stability | [3][4] |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Run the chromatography with the same mobile phase and flow rate.
-
Data Analysis: Monitor the eluent at 280 nm. Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier than the monomer), and any fragments. Calculate the percentage of aggregates as follows:
% Aggregates = (Area of Aggregate Peaks / Total Peak Area) * 100
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of a GGFG-linked ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC sample
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot and immediately store it at -80°C to stop any further degradation.
-
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples on ice.
-
Perform a sample cleanup to remove plasma proteins. This can be achieved by protein A affinity purification or other suitable methods.
-
Elute the ADC and prepare it for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the intact ADC using a suitable reversed-phase or size-exclusion column coupled to a high-resolution mass spectrometer.
-
Acquire the mass spectra of the intact ADC at each time point.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR at each time point using the following formula:
Average DAR = Σ(DARi * Intensityi) / Σ(Intensityi)
where DARi is the drug-to-antibody ratio of a specific species and Intensityi is its corresponding peak intensity.
-
Plot the average DAR as a function of time to assess the stability of the ADC.
-
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Troubleshooting logic for GGFG linker stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: DXd Payload Off-Target Toxicity and Mitigation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring the DXd (deruxtecan) payload. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity associated with the DXd payload?
A1: The primary mechanism of off-target toxicity of the DXd payload is linked to its potent cytotoxic nature and its ability to induce a "bystander effect".[1][2][3] DXd is a topoisomerase I inhibitor that is highly membrane-permeable.[3][4] This permeability allows the payload, once released, to diffuse from the target cancer cells into neighboring, antigen-negative healthy cells, leading to their death. This can be particularly relevant in tissues with heterogeneous antigen expression.[3]
Q2: How is the DXd payload released from the ADC, and how does this contribute to off-target effects?
A2: The DXd payload is connected to the antibody via a cleavable linker.[5] This linker is designed to be stable in circulation but can be cleaved by enzymes. Payload release occurs through two primary mechanisms:
-
Intracellular Release: Following binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Lysosomal enzymes, which are often overexpressed in tumor cells, cleave the linker and release the DXd payload inside the target cell.[5]
-
Extracellular Release: Recent studies have shown that proteases, such as Cathepsin L, present in the tumor microenvironment can also cleave the linker extracellularly.[5] This extracellular release can contribute significantly to the bystander effect and potential off-target toxicity by allowing the payload to diffuse and affect nearby cells without the need for ADC internalization into the target cell.[5]
Q3: What are the most commonly observed off-target toxicities in preclinical and clinical studies of DXd-ADCs?
A3: The most frequently reported off-target toxicities associated with DXd-ADCs include:
-
Interstitial Lung Disease (ILD)/Pneumonitis: This is a serious and potentially life-threatening adverse event.[6] The exact mechanism is not fully understood but may involve target-independent uptake of the ADC in the lungs.[7][8]
-
Hematologic Toxicities: Neutropenia (a decrease in neutrophils) is a common dose-limiting toxicity.[9][10]
-
Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea are frequently observed.[6][9][10]
-
Ocular Toxicities: Adverse events affecting the eyes, such as blurred vision and dry eye, have been reported.[11][12][13][14][15] These are often considered off-target effects related to the payload.[11]
Troubleshooting Guides
In Vitro Cytotoxicity and Bystander Effect Assays
Issue: High background toxicity in antigen-negative (control) cell lines in a cytotoxicity assay.
-
Possible Cause 1: Premature payload release in culture medium. The linker of the DXd-ADC may be unstable in the specific culture medium conditions, leading to the release of free DXd payload that is toxic to all cells.
-
Troubleshooting Step: Perform a stability analysis of the ADC in the assay medium over the time course of the experiment. Analyze the medium for the presence of free DXd using LC-MS/MS.[16][17] If instability is confirmed, consider using a different medium formulation or reducing the incubation time if experimentally feasible.
-
-
Possible Cause 2: Non-specific uptake of the ADC. The control cell line may be taking up the ADC through non-specific mechanisms like macropinocytosis.
-
Troubleshooting Step: To assess non-specific uptake, use a fluorescently labeled ADC and visualize its internalization in the control cell line via confocal microscopy or flow cytometry. If significant non-specific uptake is observed, you may need to select a different control cell line with lower endocytic activity.
-
-
Possible Cause 3: High sensitivity of the control cell line to the DXd payload. The control cell line may be inherently very sensitive to topoisomerase I inhibitors.
-
Troubleshooting Step: Determine the IC50 of the free DXd payload on the control cell line. If the IC50 is very low, this indicates high sensitivity. Consider using a control cell line with a known higher resistance to this class of drugs.
-
Issue: Inconsistent or no observable bystander effect in a co-culture assay.
-
Possible Cause 1: Inefficient payload release from target cells. The target cells may not be efficiently processing the ADC and releasing the DXd payload.
-
Possible Cause 2: Degradation of the released payload. The DXd payload may be unstable in the co-culture medium.
-
Troubleshooting Step: Spike a known amount of free DXd into the co-culture medium and measure its concentration over time to assess stability.
-
-
Possible Cause 3: Insufficient density of target cells. The ratio of target to bystander cells may be too low to generate a sufficient concentration of released payload to kill the bystander cells.
-
Troubleshooting Step: Optimize the co-culture ratio by increasing the proportion of target cells.[18]
-
In Vivo Preclinical Studies
Issue: Unexpectedly high systemic toxicity in animal models.
-
Possible Cause 1: Premature cleavage of the linker in circulation. The linker may be less stable in the in vivo environment than anticipated.
-
Possible Cause 2: On-target, off-tumor toxicity. The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.
-
Troubleshooting Step: Conduct biodistribution studies using a radiolabeled or fluorescently labeled ADC to visualize its accumulation in various organs. Perform immunohistochemistry (IHC) on healthy tissues from the animal model to check for target antigen expression.
-
-
Possible Cause 3: Off-target uptake by healthy tissues. The ADC may be taken up by healthy tissues through mechanisms independent of the target antigen.
-
Troubleshooting Step: Compare the toxicity profile and biodistribution of the specific ADC with a non-targeting control ADC (with the same payload and linker) to differentiate between target-mediated and non-target-mediated toxicity.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of DXd Payload and a DXd-ADC (Trastuzumab Deruxtecan)
| Cell Line | Target Antigen (HER2) Status | Compound | IC50 |
| KPL-4 | Positive | DXd | 1.43 nM |
| NCI-N87 | Positive | DXd | 4.07 nM |
| SK-BR-3 | Positive | DXd | 1.93 nM |
| MDA-MB-468 | Negative | DXd | 2.56 nM |
| KPL-4 | Positive | Trastuzumab Deruxtecan (B607063) | 26.8 ng/mL |
| NCI-N87 | Positive | Trastuzumab Deruxtecan | 25.4 ng/mL |
| SK-BR-3 | Positive | Trastuzumab Deruxtecan | 6.7 ng/mL |
| MDA-MB-468 | Negative | Trastuzumab Deruxtecan | >10,000 ng/mL |
Data compiled from publicly available sources.[4][21]
Table 2: Incidence of Common Off-Target Toxicities with Trastuzumab Deruxtecan (T-DXd) in Clinical Trials
| Adverse Event | Grade (Any) | Grade (≥3) |
| Interstitial Lung Disease / Pneumonitis | ||
| DESTINY-Breast04 (HER2-Low) | 12.1% | 1.3% |
| Phase Ib Study (HER2-Low) | 14.8% (all 6.4 mg/kg) | 5.6% (grade 5) |
| Neutropenia | ||
| DESTINY-Breast04 (HER2-Low) | 12.9% | Not specified |
| DE-REAL Study (HER2+) | 21% | 15% |
| Nausea | ||
| DESTINY-Breast04 (HER2-Low) | Not specified | <1% |
| DE-REAL Study (HER2+) | 33% | 2% |
| Diarrhea | ||
| DESTINY-Breast04 (HER2-Low) | Decreased after 1st cycle | Not specified |
| DE-REAL Study (HER2+) | 1% | Not specified |
Data compiled from clinical trial results.[6][9][10]
Experimental Protocols
Protocol: In Vitro Bystander Effect Co-Culture Assay
This protocol is adapted from established methods to assess the bystander killing effect of a DXd-ADC.[1][18][22][23][24]
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
DXd-ADC
-
Control non-targeting ADC
-
Free DXd payload
-
96-well culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the Ag- GFP-expressing cells and the unlabeled Ag+ cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3). The optimal ratio may need to be determined empirically.[18]
-
Include wells with each cell line cultured alone as controls.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DXd-ADC, control ADC, and free DXd payload in complete culture medium.
-
Remove the old medium from the wells and add the ADC/payload dilutions. Include a vehicle-only control.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for DXd).
-
-
Data Acquisition:
-
At the end of the incubation period, acquire images of the wells using a fluorescence microscope. The GFP signal will identify the Ag- bystander cells.
-
Use an appropriate method to quantify cell viability. This can be done by:
-
Counting the number of viable GFP-positive cells.
-
Using a viability dye (e.g., Calcein AM for live cells, Propidium Iodide for dead cells) and quantifying the fluorescent signal.
-
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- bystander cells in the co-culture treated with the DXd-ADC relative to the vehicle control.
-
Compare this to the viability of Ag- cells cultured alone and treated with the DXd-ADC to determine the extent of bystander killing.
-
Calculate the IC50 for the DXd-ADC on both the Ag+ and Ag- cells in monoculture and co-culture.
-
Visualizations
Caption: Mechanism of DXd payload release and bystander-mediated off-target toxicity.
Caption: Workflow for mitigating off-target toxicity of DXd-ADCs.
References
- 1. agilent.com [agilent.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Interstitial Lung Disease Induced by Anti-ERBB2 Antibody-Drug Conjugates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aao.org [aao.org]
- 16. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dxd | DNA Topoisomerase I Inhibitor | ADC Drugs | TargetMol [targetmol.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Resistance to Topoisomerase I Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in overcoming resistance to topoisomerase I (TOP1) inhibitors.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with TOP1 inhibitors.
Issue 1: Reduced or No Drug Efficacy in Cell Lines
-
Question: My TOP1 inhibitor, which was previously effective, is now showing reduced or no activity in my cancer cell line. What could be the cause?
Answer: This is a common issue indicating the development of drug resistance. Several mechanisms could be at play:
-
Altered TOP1 Expression or Mutation: The cancer cells may have downregulated TOP1 expression or acquired mutations in the TOP1 gene, reducing the drug's target.[1][2]
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which actively pump the inhibitor out of the cell, lowering its intracellular concentration.[3]
-
Enhanced DNA Damage Repair: The cells may have enhanced their DNA repair pathways, efficiently repairing the DNA lesions caused by the TOP1 inhibitor before they can trigger cell death.
-
Altered Cellular Metabolism: Changes in cellular metabolism can lead to the inactivation of the drug. For example, irinotecan (B1672180) is a prodrug that needs to be converted to its active form, SN-38. Alterations in the enzymes responsible for this conversion can affect drug efficacy.[4]
-
-
Question: How can I experimentally verify the mechanism of resistance in my cell line?
Answer: A systematic approach is required to pinpoint the resistance mechanism:
-
Confirm TOP1 Levels and Mutations: Use Western blotting to check for changes in TOP1 protein levels. Sequence the TOP1 gene to identify any potential resistance-conferring mutations.
-
Assess Drug Accumulation: Use techniques like flow cytometry or liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of the inhibitor. A lower concentration in resistant cells compared to sensitive parental cells suggests increased efflux.
-
Evaluate DNA Damage and Repair: Perform a comet assay or immunostaining for DNA damage markers like γH2AX to assess the level of DNA damage. Increased repair can be inferred if damage is resolved more quickly in resistant cells.
-
Measure TOP1-DNA Cleavage Complexes: The K-SDS precipitation assay can be used to quantify the amount of TOP1 covalently bound to DNA, which is the mechanism of action for TOP1 poisons. A decrease in these complexes in resistant cells can indicate resistance.[5]
-
Issue 2: Inconsistent Results in TOP1 Activity Assays
-
Question: I am getting inconsistent results with my in vitro TOP1 relaxation assay. What are the common pitfalls?
Answer: The TOP1 relaxation assay is sensitive to several factors:
-
Enzyme Activity: Ensure the TOP1 enzyme is properly stored and handled to maintain its activity. Perform a titration of the enzyme to determine the optimal concentration for your assay.
-
Reaction Buffer Composition: The buffer components, including salt and magnesium concentrations, can significantly impact enzyme activity. Use a consistent and optimized buffer for all experiments.[6]
-
Substrate Quality: The supercoiled DNA substrate should be of high quality and free of contaminants that could inhibit the enzyme.
-
Inhibitor Solvent: If your inhibitor is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low and consistent across all wells, as solvents can inhibit TOP1 activity.[7]
-
Issue 3: Difficulty Interpreting Cell Viability (IC50) Data
-
Question: My dose-response curves for a TOP1 inhibitor are not sigmoidal, making it difficult to determine the IC50 value. What could be the reason?
Answer: A non-sigmoidal dose-response curve can arise from several factors:
-
Drug Solubility Issues: At high concentrations, the inhibitor may precipitate out of solution, leading to a plateau in the response.
-
Off-Target Effects: At higher concentrations, the drug may have off-target effects that are not related to TOP1 inhibition, causing a complex dose-response relationship.
-
Cellular Heterogeneity: The cell population may not be uniform, with subpopulations exhibiting different sensitivities to the drug.
-
Assay Artifacts: The chosen cell viability assay (e.g., MTT, MTS) might be affected by the inhibitor itself, independent of its effect on cell viability. It is always good practice to confirm results with an alternative viability assay.
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of common TOP1 inhibitors in various cancer cell lines, highlighting the differences between sensitive and resistant lines.
Table 1: IC50 Values of TOP1 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Resistance Mechanism | Reference |
| DU145 (Prostate) | Topotecan | 1.0 | 778 (RC0.1) | 778 | TOP1 R364H Mutation | [8] |
| DU145 (Prostate) | SN-38 | 4.75 | 5.24 (RC0.1) | 1.1 | TOP1 R364H Mutation | [8] |
| DU145 (Prostate) | Camptothecin | 3.17 | 0.97 (RC0.1) | 0.3 | TOP1 R364H Mutation | [8] |
| HCT116 (Colon) | SN-38 | ~5 | >100 | >20 | Reduced TOP1 levels | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. TOP1-Mediated DNA Relaxation Assay
This assay measures the ability of TOP1 to relax supercoiled plasmid DNA, and the inhibition of this activity by test compounds.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human TOP1 enzyme
-
10x TOP1 Reaction Buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/mL BSA)
-
Test inhibitor and solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol, 1% SDS)
-
Agarose (B213101) gel (0.8-1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
2 µL 10x TOP1 Reaction Buffer
-
1 µL supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of test inhibitor at various concentrations (or solvent control)
-
x µL sterile water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of diluted TOP1 enzyme. The optimal amount of enzyme should be predetermined by titration to find the lowest concentration that fully relaxes the plasmid in the absence of an inhibitor.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto an agarose gel and perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.
-
Stain the gel with a DNA stain, visualize under UV light, and capture the image. The inhibition of TOP1 activity is indicated by the persistence of the supercoiled DNA band.
-
2. K-SDS Precipitation Assay for TOP1-DNA Complexes
This assay quantifies the amount of TOP1 covalently bound to DNA.
-
Materials:
-
Radiolabeled DNA substrate (e.g., 3'-end labeled with [α-³²P]dCTP)
-
Purified human TOP1 enzyme
-
10x TOP1 Reaction Buffer
-
Test inhibitor and solvent
-
10% SDS
-
0.5 M KCl
-
Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM EDTA)
-
Scintillation fluid and counter
-
-
Procedure:
-
Set up the TOP1 reaction as described in the relaxation assay, but using a radiolabeled DNA substrate.
-
Incubate at 37°C for 15 minutes.
-
Add 10% SDS to a final concentration of 1% to trap the TOP1-DNA cleavage complexes.
-
Add 0.5 M KCl to a final concentration of 100 mM to precipitate the SDS-protein-DNA complexes.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitate.
-
Carefully remove the supernatant.
-
Wash the pellet with Wash Buffer.
-
Resuspend the pellet in water and measure the radioactivity using a scintillation counter. An increase in precipitated radioactivity in the presence of an inhibitor indicates stabilization of the TOP1-DNA cleavage complex.[5][9]
-
3. Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the IC50 of a TOP1 inhibitor.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
TOP1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the TOP1 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the inhibitor concentration to determine the IC50 value.[10][11][12]
-
4. Western Blot for TOP1 Protein Levels
This technique is used to detect and quantify the amount of TOP1 protein in cell lysates.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TOP1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TOP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.[2][3][13][14][15]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in TOP1 inhibitor resistance and experimental design.
Caption: Mechanism of action of TOP1 inhibitors and key resistance pathways.
Caption: A logical workflow for troubleshooting TOP1 inhibitor resistance.
Caption: Logical approach to designing combination therapies to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid detection and isolation of covalent DNA/protein complexes: application to topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. addgene.org [addgene.org]
Technical Support Center: Protocol Optimization for Consistent ADC Batches
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve consistent, high-quality ADC batches.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to monitor for ADC batch consistency?
A1: The most critical quality attributes (CQAs) for ensuring ADC consistency are the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, the amount of free (unconjugated) drug, and the product's potency.[1][2] These parameters directly impact the ADC's safety, efficacy, and pharmacokinetic profile.[3][4] Consistent control over these attributes is essential for reproducible results from batch to batch.[5][6]
Q2: What are the primary causes of batch-to-batch variability in the drug-to-antibody ratio (DAR)?
A2: Inconsistent DAR is often caused by variations in key reaction parameters.[7] The most common culprits include imprecise reactant stoichiometry (molar ratio of drug-linker to antibody), fluctuations in reaction pH and temperature, and inconsistent reaction times.[7] For cysteine-linked ADCs, the efficiency and consistency of the antibody's disulfide bond reduction step are also critical, as this determines the number of available conjugation sites.[7] The quality and purity of reagents, including the antibody, drug-linker, and buffers, must also be strictly controlled.[7][8]
Q3: Why is ADC aggregation a concern, and what typically causes it?
A3: Aggregation is a major concern because it can reduce therapeutic efficacy and, more critically, induce an immunogenic response in patients.[9][10] The primary cause of aggregation is the increased hydrophobicity of the ADC molecule after the cytotoxic payload (which is often hydrophobic) is attached to the antibody.[10][11] This increased surface hydrophobicity promotes self-association between ADC molecules.[9] Other contributing factors include unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents during conjugation, and physical stress during processing or storage.[9][10]
Q4: How can I minimize the level of free, unconjugated drug in my final ADC product?
A4: Minimizing free drug levels requires both an optimized conjugation reaction and a robust purification process. Ensure the conjugation reaction goes to completion by optimizing parameters like reactant ratios and incubation time. Following conjugation, a highly efficient purification method is essential. Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC) are commonly used to effectively separate the final ADC product from smaller molecules like unconjugated drug-linkers and other process-related impurities.[12][13]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues encountered during ADC production.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptom: Significant variation in the average DAR or the distribution of drug-loaded species (e.g., DAR=2, DAR=4, DAR=6) across different batches.
| Potential Cause | Recommended Action | Key Parameter to Monitor |
| Inaccurate Reactant Stoichiometry | Verify the precise concentration of the antibody and drug-linker stock solutions before each reaction. Use calibrated pipettes and equipment. | Molar ratio of drug-linker to antibody. |
| Variable Reaction Conditions | Tightly control reaction temperature, pH, and duration. Use a calibrated pH meter and a temperature-controlled incubator/reactor.[7] | pH, Temperature, Time. |
| Inconsistent Antibody Reduction (Cysteine ADCs) | Standardize the concentration and addition of the reducing agent (e.g., TCEP). Control reduction time and temperature precisely.[7] | Degree of disulfide bond reduction. |
| Reagent Quality Degradation | Use fresh batches of reagents. Verify the purity and activity of the drug-linker and reducing agents before use.[7] | Purity and concentration of stock solutions. |
Issue 2: High Levels of Aggregation
Symptom: Size Exclusion Chromatography (SEC-HPLC) analysis shows a high percentage of high molecular weight (HMW) species.
| Potential Cause | Recommended Action | Key Parameter to Monitor |
| High Payload Hydrophobicity | Consider using hydrophilic linkers (e.g., PEGylated linkers) to decrease the overall hydrophobicity of the ADC.[11][] | Percentage of HMW species via SEC. |
| Suboptimal Formulation Buffer | Screen different buffer formulations. Adjust pH away from the antibody's isoelectric point and optimize ionic strength.[10] Add stabilizing excipients like polysorbates, sugars, or amino acids (e.g., arginine).[][15] | Turbidity, % HMW species over time. |
| Harsh Conjugation Conditions | Minimize the use of organic co-solvents. If necessary, screen for solvents that are less likely to cause aggregation.[9] Explore alternative conjugation technologies that physically separate antibodies during the reaction, such as immobilization on a solid support.[9][11] | % HMW species post-conjugation and post-purification. |
| Physical Stress | Avoid vigorous agitation or repeated freeze-thaw cycles. Ensure proper handling and storage conditions are maintained.[10] | Visual inspection for particulates, SEC analysis. |
Key Experimental Protocols
Protocol 1: DAR Measurement by Hydrophobic Interaction Chromatography (HIC-HPLC)
Hydrophobic Interaction Chromatography (HIC) is a primary method for determining the average DAR and the distribution of different drug-loaded species.[16][17] It separates ADC species based on their hydrophobicity; a higher drug load results in a more hydrophobic molecule and a longer retention time.
Methodology:
-
System Preparation: Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the high-salt mobile phase.
-
Injection and Elution: Inject the sample onto the column. Elute the bound ADC species using a decreasing salt gradient, transitioning to a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the weighted average DAR by summing the product of each species' DAR value and its respective peak area percentage.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. It is the standard method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species).[][18]
Methodology:
-
System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate until a stable baseline is observed.[10]
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[10]
-
Injection and Elution: Inject a defined volume of the sample. The separation occurs isocratically (with a constant mobile phase composition). Larger molecules (aggregates) will elute first, followed by the desired monomer, and then smaller fragments.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for the HMW species, the monomer, and any LMW species. Express the level of aggregation as the percentage of the HMW peak area relative to the total peak area.
Visualizations
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 6. aboligo.com [aboligo.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Your Guide To Producing ADCs That Meet cGMP Expectations [bioprocessonline.com]
- 15. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 16. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Enhancing the Bystander Effect of Membrane-Permeable Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments aimed at enhancing the bystander effect of membrane-permeable payloads.
Frequently Asked Questions (FAQs)
Q1: What is the "bystander effect" in the context of membrane-permeable payloads?
A1: The bystander effect describes the phenomenon where cells that are not directly treated with a therapeutic agent are killed due to the diffusion of a toxic payload from a neighboring, targeted cell.[1] For membrane-permeable payloads, such as certain topoisomerase inhibitors used in antibody-drug conjugates (ADCs), the payload is released from the target cell and can cross the cell membrane of adjacent cells, inducing cytotoxicity.[1][2] This is particularly valuable for treating heterogeneous tumors where not all cells express the target antigen.[2]
Q2: What are the primary mechanisms that mediate the bystander effect?
A2: The bystander effect is primarily mediated through two main pathways:
-
Direct Cell-Cell Communication: This occurs through gap junctions, which are channels connecting the cytoplasm of adjacent cells.[3][4][5] These channels allow the passage of small molecules and ions (less than 1 kDa), including toxic drug metabolites, from a drug-metabolizing cell to a neighboring cell.[6]
-
Paracrine Signaling/Secreted Factors: Treated cells can release soluble factors into the extracellular environment, which then act on nearby cells.[7][8] These factors can include reactive oxygen species (ROS), nitric oxide (NO), cytokines, and cell-permeable drug metabolites.[8][9][10]
Q3: How does payload permeability influence the bystander effect?
A3: The physicochemical properties of the payload are critical. Non-polar, membrane-permeable payloads can readily diffuse out of the target cell and into adjacent cells, which is the basis for a strong bystander effect.[1] In contrast, highly polar or charged payloads are less likely to cross the cell membrane and therefore exhibit a weaker or non-existent bystander effect.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro bystander effect experiments.
Issue 1: Low or No Observable Bystander Killing
| Possible Cause | Troubleshooting Step |
| Payload is not membrane-permeable. | Verify the physicochemical properties of your payload. Payloads that are highly polar or become charged after cleavage from a delivery vehicle (e.g., an ADC) will not efficiently cross cell membranes.[1] |
| Insufficient co-culture time. | The bystander effect is time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for the effect to manifest.[11] |
| Lack of functional gap junctions. | The target and/or bystander cells may not express sufficient levels of connexins (gap junction proteins like Cx43) to form functional channels.[5][12] Assess gap junction intercellular communication (GJIC) using a dye transfer assay (see Protocol 2). |
| Bystander cells are resistant to the payload. | Independently confirm the sensitivity of the bystander cell line to the free payload in a standard cytotoxicity assay. |
| Low expression of the target antigen. | In ADC experiments, if the target antigen expression is too low on the "donor" cells, an insufficient amount of the payload will be internalized and subsequently released to affect bystander cells. |
Issue 2: High Variability Between Replicate Wells in Co-Culture Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure you have a homogenous single-cell suspension before plating. Use an automated cell counter for accuracy and calibrate pipettes regularly.[11] |
| Uneven cell distribution. | After seeding, gently swirl the plate in a figure-eight or cross pattern to ensure cells are distributed evenly. Do not let the plate sit on the bench for a long period before incubation.[11] |
| "Edge effects" in the microplate. | The outermost wells of a plate are prone to evaporation and temperature changes. Avoid using these wells for experimental conditions; instead, fill them with sterile PBS or medium.[11] |
Issue 3: Inconsistent Results in Conditioned Medium Transfer Assays
| Possible Cause | Troubleshooting Step |
| Degradation of soluble factors. | Bioactive molecules in the conditioned medium can be unstable. Use the medium immediately after harvesting. If storage is necessary, aliquot and flash-freeze at -80°C to minimize freeze-thaw cycles.[11] |
| Variability in factor production. | Standardize the conditions for generating the conditioned medium, including initial cell density, treatment concentration and duration, and medium volume.[11] |
| Dilution of active factors. | Transferring the conditioned medium often involves dilution, which may reduce the concentration of the active bystander agent below its effective threshold. Perform a serial dilution to determine the optimal concentration.[11] |
Experimental Protocols & Data
Protocol 1: Co-Culture Bystander Effect Assay
This assay directly measures the killing of bystander cells when cultured with target cells.
Methodology:
-
Cell Preparation: Label two cell populations with different fluorescent markers (e.g., GFP for bystander cells, RFP for target cells).
-
Seeding: Co-seed the target (e.g., HER2-positive) and bystander (e.g., HER2-negative) cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Treatment: After 24 hours, treat the co-culture with the therapeutic agent (e.g., an ADC like T-DXd).[13] Include untreated controls and controls with bystander cells only.
-
Incubation: Incubate for a predetermined time course (e.g., 72-96 hours).
-
Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive (bystander) cells in treated wells compared to control wells.
Sample Data: The following table shows the bystander effect of Trastuzumab-Deruxtecan (T-DXd), which has a membrane-permeable payload (DXd), compared to Trastuzumab-Emtansine (T-DM1), which has a non-permeable payload.
| Cell Lines (Target + Bystander) | Treatment | Bystander Cell Viability (% of Control) |
| SKBR3 (HER2+) + MCF7 (HER2-) | T-DXd | Reduced [13] |
| SKBR3 (HER2+) + MCF7 (HER2-) | T-DM1 | No significant effect [13] |
| MCF7 (HER2-) only | T-DXd | No significant effect[13] |
Protocol 2: Gap Junction Intercellular Communication (GJIC) Assay
This assay assesses the functional connectivity between cells, which is crucial for one of the bystander effect mechanisms.
Methodology:
-
Donor Cell Loading: Culture one population of cells (donor) and load them with a membrane-permeable fluorescent dye that becomes membrane-impermeable upon intracellular cleavage (e.g., Calcein-AM).
-
Washing: Thoroughly wash the donor cells to remove any extracellular dye.[11]
-
Co-culture: Seed the loaded donor cells onto a confluent monolayer of unlabeled recipient cells.
-
Incubation: Allow 2-4 hours for the dye to transfer through functional gap junctions.
-
Analysis: Use fluorescence microscopy to visualize the transfer of the dye from donor to recipient cells. Quantify the number of fluorescent recipient cells surrounding each donor cell.
Visualizations: Pathways and Workflows
Mechanisms of the Bystander Effect
The diagram below illustrates the two primary pathways through which a treated cell can induce a response in a neighboring bystander cell.
Caption: Dual pathways of the bystander effect.
Experimental Workflow for Quantifying Bystander Effect
This workflow outlines the key steps in a co-culture assay designed to measure the bystander effect.
Caption: Co-culture assay workflow for bystander effect analysis.
Troubleshooting Logic for Low Bystander Effect
This decision tree provides a logical sequence for troubleshooting experiments where the bystander effect is weaker than expected.
Caption: Troubleshooting flowchart for a weak bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. techbullion.com [techbullion.com]
- 3. Gap junctions play a role in the 'bystander effect' of the herpes simplex virus thymidine kinase/ganciclovir system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct evidence for the participation of gap junction-mediated intercellular communication in the transmission of damage signals from α-particle irradiated to nonirradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cancer Connectors: Connexins, Gap Junctions, and Communication [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Radiation-induced bystander signalling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Gap junction- and hemichannel-independent actions of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: Propargyl-PEG4-GGFG-DXd vs. The Field
A deep dive into the chemical nuances and biological performance of cutting-edge linker technologies in oncology research.
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides a comprehensive comparison of Propargyl-PEG4-GGFG-DXd, a key component of the highly successful ADC Enhertu® (trastuzumab deruxtecan), with other prevalent cleavable linkers, supported by experimental data and detailed methodologies.
The Anatomy of a Modern Linker: this compound
This compound is a drug-linker conjugate comprised of three key functional units: a propargyl group for conjugation to the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence that is cleavable by lysosomal enzymes, and the potent topoisomerase I inhibitor, DXd.[1][2][3] The GGFG linker is engineered for high stability in systemic circulation, minimizing premature drug release and associated off-target toxicities.[4] Upon internalization into cancer cells, the GGFG sequence is efficiently cleaved by lysosomal proteases, particularly cathepsin L, to release the DXd payload.[4]
Comparative Analysis of Cleavable Linkers
The selection of a cleavable linker is a pivotal decision in ADC design, with each class of linker offering a distinct set of advantages and disadvantages. The following sections provide a comparative overview of the this compound linker against other widely used cleavable linkers.
Peptide-Based Linkers: GGFG vs. Valine-Citrulline (vc)
Enzyme-cleavable peptide linkers are the most prevalent type used in clinically approved and investigational ADCs.[5]
| Feature | This compound | Valine-Citrulline (vc) Linkers |
| Cleavage Enzyme | Primarily Cathepsin L[4] | Primarily Cathepsin B[5] |
| Plasma Stability | High stability in human, rat, and mouse plasma.[6] | Generally stable in human plasma, but can be susceptible to premature cleavage by neutrophil elastase and certain carboxylesterases in rodent plasma.[7] |
| Bystander Effect | The released DXd payload is highly membrane-permeable, leading to a potent bystander killing effect on neighboring tumor cells.[6] | The bystander effect is dependent on the specific payload conjugated to the linker. |
| Clinical Success | A key component of the highly successful ADC, Enhertu® (trastuzumab deruxtecan).[6][7] | Utilized in several approved ADCs, including Adcetris® (brentuximab vedotin). |
Hydrazone Linkers
Hydrazone linkers are designed to be acid-labile, leveraging the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.2) compared to the bloodstream (pH 7.4) to trigger payload release.[4][8]
| Feature | This compound | Hydrazone Linkers |
| Cleavage Mechanism | Enzymatic (Cathepsin L)[4] | Acid-catalyzed hydrolysis[4][8] |
| Plasma Stability | High[4][6] | Can exhibit poorer plasma stability and a shorter half-life compared to enzyme-cleavable linkers, potentially leading to premature payload release.[9] |
| Payload Compatibility | Compatible with a wide range of payloads. | The instability can limit their use to moderately cytotoxic payloads to minimize off-target toxicity.[9] |
Disulfide Linkers
Disulfide linkers exploit the higher concentration of glutathione (B108866) (GSH) within cancer cells compared to the extracellular environment to trigger payload release via disulfide exchange.[9]
| Feature | This compound | Disulfide Linkers |
| Cleavage Mechanism | Enzymatic (Cathepsin L)[4] | Reduction by glutathione[9] |
| Plasma Stability | High[4][6] | Generally stable in circulation, but stability can be influenced by the steric hindrance around the disulfide bond.[9] |
| Payload Release | Intracellular, following endocytosis and lysosomal trafficking. | Intracellular, in the reducing environment of the cytoplasm. |
Experimental Methodologies
The robust evaluation of ADC linker performance relies on a suite of well-defined in vitro and in vivo assays.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Protocol:
-
The ADC is incubated in plasma (human, mouse, rat) at 37°C for a specified time course (e.g., 0, 24, 48, 72 hours).
-
At each time point, aliquots are taken and subjected to analysis to separate the intact ADC from the released payload.
-
The concentration of the released payload is quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of released payload over time is calculated to determine the plasma stability of the linker.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the ADC required to inhibit cell growth by 50%.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the ADC, typically via intravenous injection, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and may be used for further analysis.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Visualizing the Mechanisms
To better understand the processes involved in ADC activity, the following diagrams illustrate the cleavage mechanism of the GGFG linker and a typical experimental workflow for evaluating ADC efficacy.
Caption: Mechanism of this compound linker cleavage.
Caption: Experimental workflow for ADC efficacy evaluation.
Conclusion
The this compound linker represents a significant advancement in ADC technology, offering a superior balance of plasma stability and efficient, targeted payload release. Its design, which leverages the specific enzymatic activity within the tumor microenvironment, has contributed to the remarkable clinical success of Enhertu®. While other cleavable linkers, such as the valine-citrulline, hydrazone, and disulfide-based systems, have also enabled the development of effective ADCs, the GGFG linker's high stability and the potent bystander effect of its DXd payload set a new benchmark in the field. The continued exploration and refinement of linker technologies will undoubtedly pave the way for the next generation of safer and more effective antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. This compound| CAS NO:2762518-94-3| GlpBio [glpbio.cn]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Unveiling the In Vivo Efficacy of Propargyl-PEG4-GGFG-DXd Antibody-Drug Conjugates: A Comparative Analysis
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. This guide provides a detailed comparison of the in-vivo efficacy of ADCs utilizing the Propargyl-PEG4-GGFG-DXd linker-payload system against other prominent ADC platforms. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes complex biological pathways to offer a comprehensive overview of this promising therapeutic modality.
The this compound system combines a cleavable tetrapeptide linker (GGFG), a hydrophilic PEG4 spacer, and the potent topoisomerase I inhibitor, DXd. This combination is central to the design of highly effective ADCs, such as the clinically acclaimed Trastuzumab deruxtecan (B607063) (T-DXd). This guide will focus on the in vivo performance of the GGFG-DXd platform as exemplified by T-DXd, in comparison to alternative linker-payload technologies.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, highlighting the anti-tumor activity of GGFG-DXd based ADCs compared to other platforms in xenograft models.
Table 1: Comparison of a GGFG-DXd ADC (Trastuzumab Deruxtecan) vs. an Exolinker-Exatecan ADC
| Parameter | Trastuzumab-GGFG-DXd (T-DXd) | Trastuzumab-Exo-EVC-Exatecan |
| Xenograft Model | NCI-N87 (Gastric Cancer) | NCI-N87 (Gastric Cancer) |
| Dosing | Not specified, but compared at equivalent payload levels | Not specified, but compared at equivalent payload levels |
| Tumor Growth Inhibition (TGI) | Demonstrated significant tumor inhibition | Showed slightly higher TGI levels than T-DXd (no statistical difference, p > 0.05)[1] |
| Drug-to-Antibody Ratio (DAR) Stability (in rats) | DAR decreased by approximately 50% within 7 days | Greater DAR retention over 7 days, suggesting superior linker stability[1] |
| Reference | [Watanabe et al., ACS Omega, 2025][1] | [Watanabe et al., ACS Omega, 2025][1] |
Table 2: Comparison of a GGFG-DXd ADC (Trastuzumab Deruxtecan) vs. Trastuzumab Emtansine (T-DM1) and Disitamab Vedotin (DV)
| Parameter | Trastuzumab-GGFG-DXd (T-DXd) | Trastuzumab Emtansine (T-DM1) | Disitamab Vedotin (DV) |
| Xenograft Model | L-JIMT-1 (Multiresistant HER2-positive breast cancer lung metastasis) | L-JIMT-1 (Multiresistant HER2-positive breast cancer lung metastasis) | L-JIMT-1 (Multiresistant HER2-positive breast cancer lung metastasis) |
| Dosing | 5 mg/kg, single dose | 5 mg/kg, single dose | 5 mg/kg, single dose |
| Outcome | Fewer lung metastases than T-DM1 (p = 0.046). Smaller diameter of metastases than T-DM1 (p = 0.002). | More lung metastases than T-DXd and DV. Larger diameter of metastases. | Fewer lung metastases than both T-DM1 (p < 0.001) and T-DXd (p = 0.021). Smaller diameter of metastases than T-DM1 (p < 0.001). |
| Reference | [Järvinen et al., Breast Cancer Research, 2023] | [Järvinen et al., Breast Cancer Research, 2023] | [Järvinen et al., Breast Cancer Research, 2023] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
NCI-N87 Xenograft Model for In Vivo Efficacy Assessment
This protocol outlines the general procedure for evaluating ADC efficacy in a gastric cancer xenograft model.
-
Cell Culture: NCI-N87 human gastric carcinoma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude or NOD/SCID mice (5-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: NCI-N87 cells are harvested during the exponential growth phase. A suspension of 1 x 10^6 cells in a 1:1 mixture of sterile PBS and Matrigel (100 µL total volume) is injected subcutaneously into the flank of each mouse[2].
-
Tumor Growth Monitoring and Treatment Initiation: Tumor volumes are measured bi-weekly using calipers, calculated with the formula: (Width² x Length) / 2. When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups[2][3].
-
ADC Administration: ADCs (e.g., T-DXd, Trastuzumab-Exo-EVC-Exatecan) and vehicle controls are administered intravenously (i.v.) via the tail vein at the specified doses and schedules[1][3].
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Survival analysis may also be performed[3].
-
Tissue Collection and Analysis: At the end of the study, tumors and other tissues can be collected for further analysis, such as histology and biomarker assessment[2].
Pharmacokinetic (PK) Analysis in Rats
This protocol describes the general methodology for assessing the pharmacokinetic properties of ADCs.
-
Animal Model: Male Sprague-Dawley rats are typically used for PK studies[4].
-
ADC Administration: A single intravenous (i.v.) dose of the ADC is administered to each rat[4].
-
Sample Collection: Blood samples are collected at various time points post-dose (e.g., predose, 2 min, 6h, 24h, 48h, etc.) from the tail vein or another appropriate site[4]. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentrations of different ADC species in the plasma are quantified using methods such as:
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the concentration-time data using appropriate software[5].
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: How PEG Linker Length Dictates the Performance of Antibody-Drug Conjugates
A comparative analysis of polyethylene (B3416737) glycol (PEG) linkers in Antibody-Drug Conjugates (ADCs) reveals a critical trade-off between pharmacokinetic enhancement and in vitro potency. The length of the PEG chain is a key determinant of an ADC's therapeutic index, influencing its solubility, stability, circulation half-life, and ultimately, its anti-tumor efficacy. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
The linker is a pivotal component in the design of ADCs, directly impacting their stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Among the various linker technologies, discrete PEG linkers have become an invaluable tool for optimizing ADC performance.[1] Their hydrophilic nature helps to counteract the aggregation of ADCs carrying hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1][2][3]
Impact of PEG Linker Length on ADC Performance: A Data-Driven Comparison
The selection of an optimal PEG linker length is a balancing act. While longer linkers generally improve pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads, they may come at the cost of reduced in vitro potency.[2] The ideal PEG linker length is often specific to the antibody, payload, and target, requiring empirical evaluation.[2]
Pharmacokinetics and In Vivo Efficacy
The inclusion and length of a PEG linker significantly influence the pharmacokinetic profile of an ADC. Generally, increasing the PEG length leads to a decrease in clearance and an increase in plasma exposure.[4] This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life.[3]
This improved pharmacokinetic profile often translates to enhanced in vivo efficacy.[1] The prolonged circulation allows for greater accumulation of the ADC in tumor tissue.[1] Studies have shown that ADCs with longer PEG chains (e.g., PEG8, PEG12, PEG24) exhibit significantly higher tumor exposures and greater reduction in tumor weight compared to those with shorter or no PEG linkers.[4] For instance, in one study, ADCs with PEG8, PEG12, and PEG24 linkers resulted in a 75-85% reduction in tumor weight, whereas ADCs with PEG2 and PEG4 linkers only achieved a 35-45% decrease.[4]
However, the architecture of the PEG linker also plays a role. Some studies suggest that pendant or branched PEG linkers may offer advantages over linear configurations in reducing clearance, particularly for highly loaded ADCs.[5][6][7]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vivo Efficacy
| Linker | Clearance Rate | Plasma Exposure | Tumor Exposure | Tumor Weight Reduction | Reference |
| Non-PEGylated | High | Low | Low | 11% | [4] |
| PEG2 | High | Moderate | Moderate | 35-45% | [4] |
| PEG4 | High | Moderate | Moderate | 35-45% | [4] |
| PEG8 | Low | High | High | 75-85% | [4] |
| PEG12 | Low | High | High | 75-85% | [4] |
| PEG24 | Low | High | High | 75-85% | [4] |
In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific ADC design, including the targeting moiety and payload.[1] In some cases, the inclusion of PEG linkers of varying lengths has shown no significant effect on the in vitro potency of the ADC.[1] For example, an anti-CD30 ADC with different PEG linker lengths (PEG2 to PEG24) exhibited comparable EC50 values.[1]
However, other studies, particularly with smaller targeting moieties like affibody-based drug conjugates, have demonstrated that longer PEG chains can lead to a reduction in in vitro cytotoxicity.[1][8] For instance, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.[1][9] This suggests that longer linkers might create steric hindrance, impeding the interaction of the ADC with its target or the subsequent internalization and payload release.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | [1] |
| Karpas-299 | PEG2 | ~10 | [1] |
| Karpas-299 | PEG4 | ~10 | [1] |
| Karpas-299 | PEG8 | ~10 | [1] |
| Karpas-299 | PEG12 | ~10 | [1] |
| Karpas-299 | PEG24 | ~10 | [1] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.
Synthesis of a Maleimide-PEG-NHS Ester Linker
This protocol outlines the synthesis of a heterobifunctional PEG linker containing a maleimide (B117702) group for reaction with a thiol-containing payload and an N-hydroxysuccinimide (NHS) ester for reaction with an amine group on the antibody.[1]
Materials:
-
α-Amino-ω-carboxyl-PEG
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of Maleimido-PEG-acid: Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous DCM.[1]
-
Add TEA and stir the reaction at room temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, purify the maleimido-PEG-acid.
-
Activation of the Carboxyl Group: Dissolve the maleimido-PEG-acid in anhydrous DMF.
-
Add NHS and DCC and stir the reaction at room temperature.
-
Monitor the formation of the Maleimide-PEG-NHS ester.
-
Purify the final product.
ADC Conjugation, Purification, and Characterization
This protocol describes the conjugation of a drug-linker to an antibody, followed by purification and characterization of the resulting ADC.[10]
Procedure:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Drug-Linker Activation: Activate the drug-linker construct as required by its chemistry (e.g., activating a carboxylic acid group with EDC and Sulfo-NHS).[10]
-
Conjugation: Add the activated drug-linker to the antibody solution. The final concentration of any organic solvent should be kept low (e.g., <10% v/v) to maintain antibody integrity.[10] Incubate the reaction for a set time at room temperature with gentle mixing.[10]
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Purify the ADC from unreacted linker and payload using size-exclusion chromatography (SEC).[1]
-
Characterization:
In Vitro Cytotoxicity Assay
This assay is used to determine the potency of the ADC against target cancer cell lines.[2]
Procedure:
-
Cell Seeding: Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in culture medium.[1] Add the ADC or control solutions to the wells.[1]
-
Incubation: Incubate the plates for a period of time (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[2]
Procedure:
-
Tumor Implantation: Implant tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the ADC, control antibody, or vehicle intravenously at a defined dose and schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine tumor growth inhibition.[2]
Visualizing the Process: From Synthesis to Action
To better understand the workflows and mechanisms involved in ADC development with PEG linkers, the following diagrams illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-Linked Conjugates: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, the stability of the linker connecting a targeting moiety to a payload is a critical determinant of a bioconjugate's efficacy and safety. This guide provides an objective comparison of the stability of propargyl-linked conjugates, often formed via "click chemistry," with other common linker technologies, supported by available experimental data and detailed methodologies.
Propargyl-linked conjugates, characterized by the formation of a stable triazole ring, are increasingly utilized in the development of bioconjugates such as antibody-drug conjugates (ADCs). The inherent stability of this linkage is a key advantage, minimizing premature payload release and potential off-target toxicity. This guide delves into the comparative stability of these conjugates, offering insights for the rational design of next-generation targeted therapeutics.
Comparative Stability of Linker Technologies
The stability of a linker is paramount to ensure that the conjugate remains intact in circulation until it reaches the target site. Premature cleavage can lead to systemic toxicity and reduced therapeutic efficacy. The following table summarizes the stability of various linker types, with a focus on how propargyl-linked conjugates compare to alternatives.
| Linker Type | Chemistry | Cleavage Mechanism | Stability Profile | Key Considerations |
| Propargyl-Linked (Triazole) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Non-cleavable | Highly Stable . The triazole ring is resistant to enzymatic and hydrolytic degradation under physiological conditions.[1][2] | Stability can be a disadvantage if payload release is required. The choice between CuAAC and SPAAC depends on the tolerance of the biomolecule to copper. |
| Maleimide-Based | Thiol-Michael Addition | Both cleavable and non-cleavable designs exist. | Variable . Prone to retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like albumin and glutathione (B108866).[3][4] | Stability can be improved through linker engineering, such as using self-hydrolyzing maleimides or N-aryl maleimides.[4][5] Cysteine-linked ADCs with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl maleimides.[4] |
| Hydrazone | Reaction of a carbonyl with a hydrazine | pH-sensitive (cleavable) | Labile at acidic pH . Designed to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3] | Can exhibit instability in systemic circulation, leading to premature drug release. |
| Disulfide | Thiol-disulfide exchange | Redox-sensitive (cleavable) | Stable in the bloodstream, cleaved in the reducing intracellular environment . The high concentration of glutathione in the cytoplasm facilitates cleavage.[3] | Susceptible to exchange with circulating thiols, which can lead to off-target release. |
| Peptide | Amide bond formation | Enzyme-sensitive (cleavable) | Generally stable in plasma . Cleaved by specific lysosomal proteases (e.g., Cathepsin B). Stability is dependent on the specific peptide sequence. | The specificity of cleavage is dependent on the presence and activity of the target enzyme in the target cell. |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for preclinical development. The following are detailed methodologies for key experiments cited in the evaluation of propargyl-linked and other conjugates.
In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure to assess the stability of an antibody-drug conjugate (ADC) in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
1. Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human Fc)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
LC-MS grade water, acetonitrile, and formic acid
2. Procedure:
-
Incubate the test ADC and control ADC in plasma at 37°C. A typical concentration is 100 µg/mL.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma samples.
-
Immediately freeze the collected aliquots at -80°C to quench any further reaction.
-
Thaw the samples and perform immunoaffinity capture of the ADC from the plasma.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the ADC from the beads using elution buffer and immediately neutralize with neutralization buffer.
-
For analysis of the intact ADC, directly subject the eluted sample to LC-MS analysis.
-
For analysis of the antibody light and heavy chains, reduce the eluted ADC with DTT.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A reversed-phase column is typically used for separation.
-
Calculate the percentage of ADC remaining at each time point relative to the 0-hour time point.
3. Data Analysis:
-
The average DAR is calculated from the deconvoluted mass spectra of the intact or reduced ADC.
-
The stability of the conjugate is reported as the percentage of the initial DAR remaining over time.
-
The half-life (t½) of the conjugate in plasma can be calculated from the degradation kinetics.
Visualizations
Visual representations of key processes and workflows can aid in understanding the complex mechanisms involved in conjugate stability and function.
Experimental workflow for in vitro plasma stability assessment.
Generalized ADC internalization and payload release pathway.
Conclusion
The stability of the linker is a critical attribute that dictates the therapeutic index of a bioconjugate. Propargyl-linked conjugates, formed via click chemistry, offer exceptional stability due to the robust nature of the triazole linkage.[1] This makes them an attractive choice for applications where the conjugate is intended to remain intact until it reaches its target, particularly for non-cleavable ADC designs. However, when payload release is necessary, the inherent stability of the propargyl-linker must be considered in the context of the overall conjugate design, which may incorporate cleavable moieties elsewhere.
In contrast, traditional linkers such as those based on maleimide (B117702) chemistry exhibit variable stability and are susceptible to premature cleavage in vivo.[3] While advancements have been made to improve the stability of these linkers, the inherent robustness of the triazole linkage in propargyl-linked conjugates provides a significant advantage. The selection of the optimal linker technology ultimately depends on the specific therapeutic application, including the nature of the target, the payload, and the desired mechanism of action. Robust in vitro and in vivo stability assessments are essential to guide the design and selection of the most promising bioconjugate candidates for clinical development.
References
The Bystander Effect: A Comparative Analysis of DXd and Other ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) is not solely reliant on their ability to kill antigen-expressing target cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills adjacent antigen-negative tumor cells, is a critical attribute for achieving robust anti-tumor activity, especially in heterogeneous tumors. This guide provides a comprehensive comparison of the bystander killing efficiency of deruxtecan (B607063) (DXd), the payload of DS-8201a (T-DXd), with other commonly used ADC payloads, supported by experimental data and detailed methodologies.
Unveiling the Potency of ADC Payloads: A Head-to-Head Comparison
The bystander killing capacity of an ADC is intrinsically linked to the physicochemical properties of its payload, particularly its membrane permeability, and the nature of the linker connecting it to the antibody.[1][2] Payloads that are highly membrane-permeable can diffuse from the target cell into the tumor microenvironment, exerting their cytotoxic effects on neighboring cells.[]
Here, we compare four key ADC payloads: DXd, Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and the maytansinoid DM1.
| Feature | DXd (Deruxtecan) | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl Auristatin F) | DM1 (Emtansine) |
| Mechanism of Action | Topoisomerase I inhibitor[4] | Microtubule inhibitor[5] | Microtubule inhibitor[5] | Microtubule inhibitor[2] |
| Linker Type | Cleavable (tetrapeptide-based)[2] | Typically Cleavable (e.g., vc)[1] | Typically Cleavable (e.g., mc)[1] | Non-cleavable (thioether)[2] |
| Membrane Permeability | High[6] | High[1][5] | Low (charged carboxyl group)[1][7] | Low[1] |
| Observed Bystander Effect | Potent / High[2] | Potent / High[1][7] | Low to Negligible[1][7] | Low to Negligible[1][2] |
| Supporting Experimental Evidence | Significant killing of HER2-negative cells in co-culture with HER2-positive cells.[2] | Demonstrates significant killing of antigen-negative cells in co-culture assays.[1][7] | Limited ability to kill antigen-negative bystander cells.[7] | Does not show a significant bystander effect in co-culture experiments.[2] |
The Decisive Role of Membrane Permeability and Linker Chemistry
The stark contrast in bystander killing efficiency between these payloads can be attributed to two key factors:
-
Membrane Permeability: DXd and MMAE are highly membrane-permeable, allowing them to traverse the cell membrane of the target cell and enter adjacent cells to induce apoptosis.[5][6] In contrast, MMAF possesses a charged C-terminal phenylalanine, and the metabolite of T-DM1 is also charged, which significantly limits their ability to cross cell membranes and exert a bystander effect.[1][7][8]
-
Linker Stability: The use of a cleavable linker is crucial for an effective bystander effect.[] ADCs like T-DXd and those utilizing MMAE with a valine-citrulline (vc) linker are designed to release the payload upon enzymatic cleavage within the tumor microenvironment or inside the target cell.[2] This release is a prerequisite for the payload to diffuse and act on neighboring cells. Conversely, ADCs with non-cleavable linkers, such as T-DM1, largely retain the payload within the target cell, thereby preventing a significant bystander effect.[1][2]
Visualizing the Mechanism of Bystander Killing
The following diagram illustrates the signaling pathway of ADC-mediated bystander killing, highlighting the critical steps of payload release and diffusion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Propargyl-PEG4-GGFG-DXd: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for a Potent Cytotoxic Agent
Propargyl-PEG4-GGFG-DXd is a valuable tool in drug development, functioning as a drug-linker conjugate for antibody-drug conjugates (ADCs). It contains the potent DNA topoisomerase I inhibitor, DXd, classifying it as a cytotoxic and hazardous compound.[1][2][3][4] Adherence to strict disposal procedures is paramount to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following hazard statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
The mandatory precautionary statement for disposal is P501 , which dictates that the contents and container must be disposed of as hazardous waste. This requires disposal through a licensed hazardous-waste contractor or collection site.[5]
Personal Protective Equipment (PPE)
Due to the toxic nature of this compound, appropriate personal protective equipment must be worn at all times when handling the compound or its waste.
| PPE Item | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the powder form. |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials that have come into contact with it must be handled with extreme care. The following steps outline the correct procedure for segregating and disposing of this cytotoxic waste.
-
Identify and Segregate: At the point of generation, immediately identify all waste contaminated with this compound. This includes unused compound, solutions, contaminated consumables (e.g., pipette tips, vials, and gloves), and cleaning materials from spills.
-
Use Designated Cytotoxic Waste Containers: All cytotoxic waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers. For cytotoxic waste, these containers are typically color-coded, often with a purple lid, to distinguish them from other types of chemical and biohazardous waste.[6][7]
-
Solid Waste Disposal:
-
Place all contaminated solid waste, such as gloves, disposable lab coats, bench paper, and plasticware, into a designated cytotoxic solid waste container with a purple lid.[6][8]
-
For sharps waste, such as needles and contaminated glass vials, use a designated cytotoxic sharps container that is also purple-lidded.[6][8]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatterproof container that is clearly labeled as "Cytotoxic Waste" and includes the chemical name.
-
Do not mix this waste with any other chemical waste streams.
-
-
Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces with a suitable agent, such as a 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then water.
-
All cleaning materials used in this process must be disposed of as cytotoxic solid waste.
-
-
Storage of Cytotoxic Waste:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a cytotoxic hazard symbol.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, researchers and laboratory professionals can handle and dispose of this compound safely, minimizing risks to themselves and the environment, and ensuring full compliance with safety regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound| CAS NO:2762518-94-3| GlpBio [glpbio.cn]
- 4. ebiohippo.com [ebiohippo.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling Propargyl-PEG4-GGFG-DXd
Essential Safety and Handling Guide for Propargyl-PEG4-GGFG-DXd
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). Adherence to these guidelines is essential to ensure personnel safety and mitigate risks associated with this compound.
This compound is classified as a hazardous substance, with the following hazard statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
Due to its toxicity, all handling and disposal procedures must be conducted with strict adherence to the personal protective equipment (PPE) and operational protocols outlined below.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. This equipment must be worn at all times when there is a potential for exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves. |
| Body Protection | Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Respiratory Protection | Respirator | A properly fitted N95 or higher-rated respirator. |
Experimental Protocols
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a designated hazardous materials area and contact your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in its original, tightly sealed container in a secure, designated, and well-ventilated area. The recommended storage temperature is between 2-8°C.
Preparation and Handling
All preparation and handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet.
-
Pre-Handling:
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing:
-
Use a dedicated, clean weighing vessel.
-
Handle the solid material carefully to minimize the creation of dust.
-
-
Dissolving:
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
-
Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS department immediately.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weighing paper, absorbent materials, and other solid waste should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.
-
-
Disposal Procedure:
-
Do not mix hazardous waste with other waste streams.
-
Arrange for the disposal of all hazardous waste through your institution's EHS-approved waste management program.
-
Never dispose of this compound or its waste down the drain or in regular trash.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
